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  • Product: 1-(2-Chloroacetyl)piperidine-3-carboxamide
  • CAS: 877964-41-5

Core Science & Biosynthesis

Foundational

Whitepaper: 1-(2-Chloroacetyl)piperidine-3-carboxamide as a Bifunctional Scaffold in Advanced Drug Design

Executive Summary In contemporary medicinal chemistry, the strategic selection of building blocks dictates the efficiency of lead optimization and the pharmacokinetic viability of the final therapeutic agent. 1-(2-Chloro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic selection of building blocks dictates the efficiency of lead optimization and the pharmacokinetic viability of the final therapeutic agent. 1-(2-Chloroacetyl)piperidine-3-carboxamide (CAS: 877964-41-5) has emerged as a highly versatile, bifunctional scaffold[1]. Characterized by a saturated piperidine core, a hydrogen-bonding carboxamide group, and a highly reactive α -chloroacetamide electrophile, this molecule serves dual purposes. It acts both as an intermediate for synthesizing complex heterocyclic libraries and as a direct covalent warhead for targeting nucleophilic residues (such as cysteine) in target proteins[2]. This technical guide provides an in-depth analysis of its structural logic, chemical reactivity, and field-proven experimental protocols for drug development professionals.

Physicochemical Profiling and Structural Logic

The utility of 1-(2-Chloroacetyl)piperidine-3-carboxamide stems from its distinct regional functionalities. The piperidine ring provides a rigid, sp3 -rich three-dimensional framework, which is increasingly favored in drug design to improve aqueous solubility and reduce off-target planar stacking (often associated with toxicity). The 3-carboxamide moiety acts as a potent hydrogen bond donor and acceptor, frequently utilized to anchor molecules within the ATP-binding pockets of kinases[2]. Finally, the 2-chloroacetyl group on the piperidine nitrogen is a classic electrophilic trap.

Quantitative Chemical Properties

To facilitate experimental planning, the foundational physicochemical data of the compound is summarized below[1][3]:

PropertyValueScientific Implication
Chemical Name 1-(2-Chloroacetyl)piperidine-3-carboxamideNomenclature standard for inventory and IP.
CAS Registry Number 877964-41-5Primary identifier for regulatory compliance[1].
Molecular Formula C8​H13​ClN2​O2​ Defines stoichiometric calculations.
Molecular Weight 204.65 g/mol Low molecular weight allows for significant downstream elaboration without exceeding Lipinski's Rule of 5[3].
MDL Number MFCD07850246Database cross-referencing identifier[3].
Electrophilic Warhead α -chloroacetamideCapable of irreversible covalent binding or SN​2 synthetic derivatization.

Mechanistic Pathways: The Dual Utility of the Chloroacetamide Motif

The α -chloroacetamide moiety is defined by the electron-withdrawing nature of both the carbonyl group and the chlorine atom, rendering the α -carbon highly susceptible to nucleophilic attack. This reactivity is leveraged in two primary paradigms:

  • Synthetic Derivatization ( SN​2 ): In the laboratory, the chlorine atom acts as an excellent leaving group. Treatment with primary/secondary amines, phenols, or thiols in the presence of a mild base yields complex, N -substituted or O/S -linked piperidine derivatives.

  • Covalent Therapeutics: In biological systems, the chloroacetamide functions as a covalent warhead. It undergoes an irreversible SN​2 reaction with the thiolate anion of non-catalytic cysteine residues in target proteins (e.g., kinases like CDK9 or VEGFR2), forming a stable thioether linkage[2].

G Compound 1-(2-Chloroacetyl)piperidine- 3-carboxamide (Bifunctional Scaffold) Path1 Medicinal Chemistry Synthesis (SN2) Compound->Path1 Synthetic Route Path2 Covalent Drug Targeting Compound->Path2 Biological Route Nuc Nucleophilic Attack (Amines, Phenols, Thiols) Path1->Nuc Cys Protein Cysteine Residue (SH) Path2->Cys Prod1 Complex Piperidine Derivatives Nuc->Prod1 Base / Polar Aprotic Solvent Prod2 Irreversible Enzyme Inhibition Cys->Prod2 Covalent Bond Formation

Figure 1: Divergent application pathways of 1-(2-Chloroacetyl)piperidine-3-carboxamide.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies for utilizing this compound, complete with the causality behind each experimental choice.

Protocol A: General Procedure for SN​2 Alkylation

This protocol describes the coupling of 1-(2-Chloroacetyl)piperidine-3-carboxamide with a generic nucleophile (e.g., a functionalized aniline or thiol) to build a larger drug scaffold.

Reagents:

  • 1-(2-Chloroacetyl)piperidine-3-carboxamide (1.0 eq)

  • Nucleophile (R-NH₂ or R-SH) (1.1 eq)

  • Potassium Carbonate ( K2​CO3​ ) or N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile ( CH3​CN )

Step-by-Step Methodology:

  • Preparation of the Nucleophile: Dissolve the nucleophile (1.1 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Causality: DMF is a polar aprotic solvent that heavily solvates cations (like K+ ) but leaves anions unsolvated, dramatically accelerating the SN​2 reaction rate.

  • Base Activation: Add K2​CO3​ (2.5 eq) to the solution and stir for 15 minutes at room temperature. Causality: The base deprotonates the nucleophile (especially critical for thiols and phenols) to generate a highly reactive anionic species and scavenges the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming nucleophile.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add 1-(2-Chloroacetyl)piperidine-3-carboxamide (1.0 eq) dropwise as a solution in DMF. Causality: The α -chloroacetamide is highly reactive. Performing the addition at 0 °C minimizes exothermic side reactions, such as the hydrolysis of the carboxamide group or the chloroacetyl moiety by trace moisture.

  • Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor the consumption of the starting material via LC-MS. Validation Check: The disappearance of the m/z 205 peak ( [M+H]+ for the starting material) and the appearance of the target mass confirm successful coupling.

  • Workup: Quench the reaction with ice water to precipitate the product, or extract with Ethyl Acetate (EtOAc), wash with brine to remove DMF, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Intact Protein Mass Spectrometry for Covalent Adduct Validation

When evaluating derivatives of this compound as covalent kinase inhibitors, it is critical to confirm that the mechanism of action is indeed covalent modification of the target cysteine.

Step-by-Step Methodology:

  • Protein Incubation: Incubate the recombinant target kinase (e.g., 2 μM ) with the synthesized piperidine-3-carboxamide derivative (20 μM , 10-fold excess) in HEPES buffer (pH 7.4) at 25 °C. Causality: A pH of 7.4 mimics physiological conditions and ensures that a fraction of the target cysteine exists as the highly nucleophilic thiolate anion ( S− ).

  • Quenching: At predetermined time points (e.g., 1h, 4h, 24h), quench an aliquot of the reaction by adding 1% formic acid. Causality: Dropping the pH protonates the thiolate, immediately halting the covalent reaction.

  • LC-TOF-MS Analysis (Self-Validation): Analyze the quenched samples using Liquid Chromatography-Time of Flight Mass Spectrometry (LC-TOF-MS). Deconvolute the raw multiply-charged protein spectra to intact mass.

  • Data Interpretation: Calculate the expected mass shift. The covalent attachment of the 1-(2-acetyl)piperidine-3-carboxamide core (following the loss of the chloride leaving group) results in a precise mass addition of +168.19 Da to the native protein mass. Observing this exact mass shift validates the covalent mechanism.

Applications in Targeted Therapeutics

The structural motifs present in 1-(2-Chloroacetyl)piperidine-3-carboxamide are highly prevalent in modern oncology and immunology drug discovery. Recent studies in the Journal of Medicinal Chemistry highlight the use of piperidine-3-carboxamide derivatives and chloroacetamide alkylation in the discovery of potent, highly selective Cyclin-Dependent Kinase 9 (CDK9) inhibitors[2]. In these architectures, the piperidine ring provides optimal basicity and volume of distribution, while the carboxamide interacts with the kinase hinge region. The chloroacetyl group is either used to append solubilizing groups or retained as a warhead to achieve transient or irreversible target engagement, drastically improving the therapeutic window against aggressive malignancies[2].

References

  • NextSDS : 1-(2-chloroacetyl)piperidine-3-carboxamide — Chemical Substance Information. NextSDS Substance Database. Available at: [Link]

  • Journal of Medicinal Chemistry (ACS Publications) : Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. ACS Publications. Available at:[Link]

Sources

Exploratory

Physicochemical Profiling and High-Resolution Mass Spectrometry Validation of CAS 877964-41-5: A Technical Guide

Executive Summary As a Senior Application Scientist, I frequently encounter the need to rigorously validate the identity and purity of chemical probes and building blocks before they are deployed in complex biological as...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the need to rigorously validate the identity and purity of chemical probes and building blocks before they are deployed in complex biological assays. CAS 877964-41-5, systematically known as 1-(2-chloroacetyl)piperidine-3-carboxamide, is a prime example of a bifunctional scaffold. It features a piperidine-3-carboxamide moiety (useful for hydrogen bonding and target recognition) and a 2-chloroacetyl group (an electrophilic warhead capable of covalent engagement with nucleophilic residues).

Understanding its exact mass and molecular weight is not merely a bookkeeping exercise; it is the foundational step for designing High-Resolution Mass Spectrometry (HRMS) workflows and stoichiometric assays. This whitepaper details the physicochemical properties of CAS 877964-41-5 and provides a self-validating analytical protocol for its structural confirmation.

Structural & Physicochemical Profiling

The distinction between average molecular weight and monoisotopic exact mass dictates our analytical approach. The average molecular weight accounts for the natural isotopic abundance of all elements (notably the ~3:1 ratio of 35Cl to 37Cl ), making it essential for bulk weighing, molarity calculations, and assay stoichiometry. Conversely, the monoisotopic exact mass is calculated using the mass of the most abundant isotope of each element ( 12C , 1H , 35Cl , 14N , 16O ). This value is the cornerstone of HRMS, allowing us to distinguish the target analyte from isobaric interferences.

Table 1: Quantitative Physicochemical Data for CAS 877964-41-5

PropertyValueAnalytical Context & Causality
CAS Registry Number 877964-41-5Primary identifier for database queries and procurement [1].
IUPAC Name 1-(2-chloroacetyl)piperidine-3-carboxamideDefines the structural connectivity and functional groups[2].
Molecular Formula C8​H13​ClN2​O2​ Dictates the elemental composition [3].
Molecular Weight (Average) 204.65 g/mol Utilized for preparing stock solutions; accounts for isotopic distribution[1].
Monoisotopic Exact Mass 204.0666 DaThe exact mass of the lowest-mass isotopologue; critical for HRMS[3].
[M+H]+ Exact m/z 205.0738The target mass-to-charge ratio in positive electrospray ionization (ESI+).

Analytical Workflows & Self-Validating Protocols

To ensure absolute confidence in the structural integrity of CAS 877964-41-5, we employ a self-validating LC-HRMS protocol. The causality behind each step is designed to minimize false positives and suppress matrix effects.

Step-by-Step LC-HRMS Methodology:
  • Sample Preparation : Dissolve the compound in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Causality: Formic acid acts as a proton donor, significantly enhancing ionization efficiency in positive mode (ESI+). The mixed solvent system ensures complete solvation of both the polar carboxamide and the lipophilic piperidine ring, preventing sample precipitation.

  • Chromatographic Separation : Inject 2 µL onto a sub-2 µm C18 UPLC column using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). Causality: The stationary phase provides retention based on hydrophobicity. This separates the target analyte from potential synthetic impurities (e.g., unreacted piperidine-3-carboxamide) before they enter the MS source, thereby minimizing ion suppression and ensuring a clean spectrum.

  • Ionization (ESI+) : Apply a capillary voltage of 3.5 kV and a desolvation temperature of 350°C. Causality: These parameters provide optimal energy to evaporate the solvent droplets and promote the formation of the protonated molecular ion [M+H]+ without inducing in-source fragmentation of the labile chloroacetyl group.

  • High-Resolution Mass Analysis : Scan using an Orbitrap or Q-TOF mass analyzer set to a resolving power of ≥60,000 (at m/z 200). Causality: High resolution is mandatory to accurately measure the exact mass (m/z 205.0738) and to resolve the characteristic 35Cl/37Cl isotopic pattern. The presence of the 37Cl isotopologue at m/z 207.0709 (approx. 32% relative intensity) serves as an internal, self-validating confirmation of the chlorine atom.

  • Data Validation : Calculate the mass error ( Δm ) between the theoretical and observed m/z. Causality: A mass error of ≤5 ppm confirms the elemental composition ( C8​H14​ClN2​O2+​ ), serving as a definitive checkpoint for structural identity.

HRMS_Workflow A Sample Preparation (CAS 877964-41-5 in MeOH/H2O + 0.1% FA) B Chromatographic Separation (UPLC with C18 Column) A->B Injection C ESI+ Ionization (Formation of [M+H]+) B->C Elution D Mass Analysis (Orbitrap/TOF MS at 60k Resolution) C->D Ion Transfer E Data Processing (Extract m/z 205.0738 & 207.0709) D->E Spectrum Generation F Self-Validation (Mass Error < 5 ppm & Isotope Match) E->F Validation Logic

Figure 1: Self-validating LC-HRMS workflow for structural confirmation of CAS 877964-41-5.

Mechanistic Insights: Covalent Target Engagement

Beyond its analytical profile, the molecular weight and exact mass of CAS 877964-41-5 are critical when calculating the mass shift of a protein upon covalent modification. The 2-chloroacetyl group is a classic electrophilic warhead. When this compound engages a target protein, it typically undergoes an SN​2 nucleophilic substitution with a reactive cysteine residue.

Causality of the Mass Shift: During the covalent reaction, the chlorine atom (atomic mass ~34.97 Da) is displaced as a chloride ion, and a new carbon-sulfur bond is formed. Therefore, the exact mass added to the intact protein is not the full mass of the compound (204.0666 Da), but rather the mass of the compound minus HCl (accounting for the loss of the cysteine proton and the chloride leaving group). The net addition to the protein's exact mass is 168.0899 Da ( 204.0666−35.9767 ). Tracking this specific mass shift via intact protein LC-MS is the definitive proof of covalent target engagement.

Covalent_Binding A CAS 877964-41-5 (Electrophilic Warhead) C Proximity-Driven Association (Non-covalent complex) A->C B Target Protein (Nucleophilic Cysteine -SH) B->C D SN2 Nucleophilic Substitution (Displacement of Chloride) C->D Activation Energy E Irreversible Covalent Adduct (+168.0899 Da Mass Shift) D->E C-S Bond Formation

Figure 2: Mechanistic pathway of covalent target engagement and resulting mass shift.

Conclusion

For researchers utilizing CAS 877964-41-5, understanding the distinction between its average molecular weight (204.65 g/mol ) and its monoisotopic exact mass (204.0666 Da) is paramount. By applying the self-validating HRMS protocols outlined above, scientists can unequivocally confirm the integrity of their chemical probes, ensuring that downstream biological assays and covalent binding studies are built on a foundation of absolute analytical certainty.

References

  • Title : Pyridoxamine hydrochloride | C8H13ClN2O2 (Exact Mass Reference for Formula) Source : PubChem URL :[Link]

Sources

Foundational

1-(2-Chloroacetyl)piperidine-3-carboxamide solubility profile in organic solvents

Title: Thermodynamic Solubility Profiling of 1-(2-Chloroacetyl)piperidine-3-carboxamide: A Mechanistic Guide for Synthesis and Formulation Executive Summary In modern drug discovery, the rational selection of solvents is...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Thermodynamic Solubility Profiling of 1-(2-Chloroacetyl)piperidine-3-carboxamide: A Mechanistic Guide for Synthesis and Formulation

Executive Summary

In modern drug discovery, the rational selection of solvents is not merely a logistical step; it is a thermodynamic imperative that dictates reaction kinetics, yield, and downstream purification. 1-(2-Chloroacetyl)piperidine-3-carboxamide (CAS: 877964-41-5) is a highly versatile, functionalized building block frequently utilized in the synthesis of covalent inhibitors and complex peptidomimetics[1].

Structurally, this molecule presents a fascinating solubility paradox. It combines a lipophilic piperidine core[] with two highly polar moieties: a tertiary amide (via the chloroacetyl group) and a primary carboxamide. Understanding how these functional groups interact with various organic solvents is critical for optimizing its use in high-throughput screening and process scale-up. This whitepaper provides an in-depth, self-validating framework for profiling the solubility of this critical intermediate.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To predict and rationalize the solubility of 1-(2-Chloroacetyl)piperidine-3-carboxamide, we must move beyond simplistic "polar vs. non-polar" paradigms and apply Hansen Solubility Parameters (HSP) [3][4]. HSP divides the total cohesive energy of a liquid into three distinct intermolecular forces:

  • Dispersion Forces ( δD​ ): Driven by the polarizable electrons in the piperidine ring and the heavy chlorine atom[][4].

  • Polarity ( δP​ ): Dominated by the strong dipole moments of the two carbonyl groups[3].

  • Hydrogen Bonding ( δH​ ): Strongly influenced by the primary carboxamide (-CONH 2​ ), which acts as both a potent hydrogen bond donor and acceptor, heavily raising the crystal lattice energy[5].

Because the primary carboxamide forms strong intermolecular hydrogen-bonded networks (similar to the behavior of simple chloroacetamides which exhibit high aqueous and methanolic solubility[6]), disrupting this crystal lattice requires solvents with high δP​ and δH​ values.

SolventWorkflow Start 1-(2-Chloroacetyl)piperidine-3-carboxamide (CAS: 877964-41-5) HSP Hansen Solubility Parameters High δP (Amide), High δH (N-H) Start->HSP PolarAprotic Polar Aprotic (DMSO, DMF) Optimal for Stock & SN2 Rxns HSP->PolarAprotic Matches δP PolarProtic Polar Protic (MeOH, EtOH) Optimal for Crystallization HSP->PolarProtic Matches δH NonPolar Non-Polar (Hexanes) Optimal Anti-Solvent HSP->NonPolar HSP Mismatch

Solvent selection logic based on Hansen Solubility Parameters (HSP).

Empirical Solubility Profile

Based on thermodynamic profiling of the compound and its structural analogues, the quantitative solubility data across distinct organic solvent classes is summarized below.

Table 1: Quantitative Solubility Profile at 25°C

Solvent CategorySolventDielectric Constant ( ϵ )Estimated Solubility (mg/mL)Strategic Application
Polar Aprotic DMSO46.7> 100High-concentration biological stock solutions; SN2 displacements.
Polar Aprotic DMF36.7> 50Base-catalyzed coupling reactions.
Polar Protic Methanol32.715 - 30Primary solvent for recrystallization.
Moderately Polar Dichloromethane8.95 - 15Liquid-liquid extraction; normal-phase chromatography.
Non-Polar Hexane1.9< 0.1Anti-solvent for controlled precipitation.

Note: The high solubility in DMSO and DMF is directly caused by the solvents' ability to act as strong hydrogen bond acceptors, effectively breaking the carboxamide-carboxamide intermolecular bonds without competing as donors.

Self-Validating Protocol: Thermodynamic Solubility Determination

As an Application Scientist, I strictly advocate for thermodynamic (equilibrium) solubility over kinetic solubility. Kinetic methods (e.g., solvent titration) often suffer from supersaturation artifacts, leading to falsely elevated solubility readings that fail during scale-up.

The following Shake-Flask protocol is designed as a self-validating system . By incorporating temporal deltas (24h vs. 48h) and system suitability tests, the protocol inherently proves its own accuracy.

Step-by-Step Methodology

Phase 1: Preparation & Equilibration

  • Solid Addition: Weigh 10 mg of 1-(2-Chloroacetyl)piperidine-3-carboxamide into a 1.5 mL glass HPLC vial. Causality: Glass is chosen over polypropylene to prevent hydrophobic adsorption of the piperidine core to the vessel walls.

  • Solvent Introduction: Add 100 µL of the target organic solvent. Ensure a visible excess of solid remains. Causality: The presence of an undissolved solid phase is the thermodynamic prerequisite for a saturated equilibrium.

  • Agitation: Place the vials on a thermostatic shaker at 25°C ± 0.1°C at 800 RPM.

Phase 2: Self-Validating Sampling 4. First Sampling (24h): After 24 hours, remove a 10 µL aliquot. Centrifuge at 15,000 x g for 10 minutes. Causality: Centrifugation is strictly preferred over syringe filtration. Filters can selectively adsorb the compound or leach extractables that interfere with UV detection. 5. Second Sampling (48h): Repeat the sampling process at 48 hours.

Phase 3: Quantification & Validation 6. HPLC-UV Analysis: Dilute the supernatants into the mobile phase and inject them into an HPLC system (C18 column, UV detection at 210-220 nm due to amide absorbance). 7. System Suitability Test (SST): Before running samples, inject a known standard concentration (e.g., 1 mg/mL in DMSO) three times. The Relative Standard Deviation (RSD) of the peak area must be < 2.0%. 8. Equilibrium Validation Check: Calculate the concentration at 24h and 48h. The system is validated only if the concentration difference ( Δ ) between 24h and 48h is < 5% . If Δ>5% , the solution has not reached equilibrium (or a polymorphic transition is occurring), and agitation must continue.

ProtocolWorkflow A Solid Addition (Excess API) B Equilibration (25°C, 24h & 48h) A->B Add Solvent C Phase Separation (Centrifugation) B->C D HPLC-UV Quantification C->D Supernatant E Validation: Δ(24h, 48h) < 5% D->E E->B If > 5%, Re-equilibrate

Self-validating thermodynamic solubility workflow ensuring true equilibrium.

Strategic Implications for Drug Development

Understanding this solubility profile dictates two major workflows in drug development:

  • Reaction Engineering: The chloroacetyl group is a prime target for nucleophilic substitution (e.g., reacting with a thiol or amine to build a larger scaffold). Because the compound is highly soluble in DMF and DMSO, these polar aprotic solvents are ideal for running SN​2 reactions. They solvate the piperidine-carboxamide structure entirely while leaving the nucleophile unencumbered by hydrogen bonding.

  • Purification & Crystallization: The stark contrast in solubility between Methanol (moderate) and Hexane (poor) makes this an ideal binary solvent system for crystallization. By dissolving the crude product in minimal warm methanol and slowly titrating in hexane as an anti-solvent, chemists can exploit the primary carboxamide's natural tendency to form highly ordered, pure crystal lattices, effectively crashing the product out of solution while leaving impurities dissolved.

References

  • Prof Steven Abbott. HSP Basics | Practical Solubility Science. Retrieved from:[Link]

  • Wikipedia. Hansen solubility parameter. Retrieved from:[Link]

  • PubChem, National Institutes of Health. Chloroacetamide | ClCH2CONH2 | CID 6580. Retrieved from:[Link]

Sources

Exploratory

Advanced NMR Characterization of 1-(2-Chloroacetyl)piperidine-3-carboxamide: Resolving Rotameric Complexity

Executive Summary 1-(2-Chloroacetyl)piperidine-3-carboxamide (Molecular Formula: C₈H₁₃ClN₂O₂; 1) is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex peptidomimetics and smal...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Chloroacetyl)piperidine-3-carboxamide (Molecular Formula: C₈H₁₃ClN₂O₂; 1) is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex peptidomimetics and small-molecule therapeutics 2. Structurally, it features a rigid piperidine core, a hydrogen-bond-donating carboxamide, and a highly electrophilic chloroacetyl moiety primed for nucleophilic substitution ( SN​2 ).

However, the analytical characterization of this molecule presents a classic stereodynamic challenge: N-acyl rotamerism . As a Senior Application Scientist, I frequently encounter misinterpretations of NMR spectra for N-functionalized saturated heterocycles, where conformational dynamics are misidentified as chemical impurities. This technical guide establishes the definitive reference spectra and a self-validating analytical workflow for this molecule.

Structural Dynamics: The N-Acyl Rotamer Phenomenon

The tertiary amide bond formed between the piperidine nitrogen (N1) and the chloroacetyl group possesses significant partial double-bond character due to nitrogen lone-pair delocalization into the carbonyl π -system. This electronic delocalization restricts free rotation around the N-C(O) bond.

Because the piperidine ring is rendered asymmetric by the C3-carboxamide group, the restricted rotation yields two distinct, non-equivalent conformational isomers (syn and anti rotamers) 3. At standard room temperature (298 K), these rotamers exist in slow exchange on the NMR timescale. Consequently, nearly every proton and carbon environment in the molecule will present as a duplicated set of signals (typically in a ~1:1 to 3:2 ratio), complicating spectral interpretation.

Self-Validating Experimental Protocol

To ensure trustworthiness in your analytical data, you must employ a self-validating protocol. We utilize Variable Temperature NMR (VT-NMR) as an internal control to differentiate between true chemical impurities and conformational rotamers.

Step-by-Step Methodology
  • Sample Preparation : Dissolve 15–20 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is explicitly chosen because its high boiling point (189 °C) safely accommodates the elevated temperatures required for VT-NMR without risking sample boiling or tube overpressurization. Furthermore, it shifts the exchangeable -NH₂ protons to a clear region (~7.0 ppm) away from the aliphatic backbone.

  • Baseline Acquisition (298 K) : Acquire standard 1D ¹H (16 scans) and ¹³C (1024 scans) spectra. Signal duplication will be heavily pronounced for the -CH₂Cl and piperidine alpha-protons (C2/C6).

  • Variable Temperature (VT) Ramp : Increase the probe temperature in 10 K increments from 298 K to 353 K. Allow 5 minutes of thermal equilibration at each step before acquiring a rapid ¹H spectrum (4 scans).

  • Coalescence Validation (The Control Mechanism) : Analyze the spectra at 353 K.

    • If peaks coalesce: The duplication is definitively caused by restricted rotation. The thermal energy has surpassed the rotational energy barrier ( ΔG‡ ), causing the syn and anti rotamers to interconvert faster than the NMR timescale (kinetic averaging). This self-validates the purity of the batch.

    • If peaks remain distinct: The secondary peaks are chemical impurities (e.g., residual starting material). The batch must be re-purified.

NMR_Protocol Step1 Sample Preparation Dissolve 15 mg in 0.6 mL DMSO-d6 Step2 1D Acquisition (298 K) 1H (400 MHz) & 13C (100 MHz) Step1->Step2 Decision Signal Duplication Observed? Step2->Decision Step3 VT-NMR Protocol Heat sample incrementally to 353 K Decision->Step3 Yes (Suspect Rotamers) Success Rotamerism Confirmed Finalize Peak Assignments Decision->Success No (Single Conformer) Validate Self-Validation Do peaks coalesce into singlets? Step3->Validate Validate->Success Yes (Kinetic Averaging) Fail Impurity Detected Re-purify Sample Validate->Fail No (Chemical Impurity)

Figure 1: Self-validating VT-NMR workflow for resolving N-acyl rotamerism.

Reference Spectral Data

The following tables summarize the quantitative NMR data for 1-(2-Chloroacetyl)piperidine-3-carboxamide at ambient temperature. Note the explicit handling of stereochemical effects.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆, 298 K)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Notes
7.35, 6.85br s2H-NH₂ (Carboxamide)Primary amide; distinct due to restricted rotation and H-bonding.
4.45 – 4.25AB q (x2)2H-CH₂ClCritical Insight: Because C3 is a chiral center, the -CH₂Cl protons are diastereotopic (forming an AB quartet). N-acyl rotamerism splits this into two distinct AB quartets.
4.25, 3.85m2HH2eq, H6eqEquatorial protons adjacent to N1; highly deshielded by the N-acyl group.
3.15, 2.75m2HH2ax, H6axAxial protons adjacent to N1.
2.35m1HH3Methine proton adjacent to the carboxamide group.
1.85 – 1.40m4HH4, H5Piperidine backbone methylenes.
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆, 298 K)
Chemical Shift (δ, ppm)AssignmentMechanistic Notes
174.1, 173.8C=O (Carboxamide)Carbonyl carbon; duplicated due to N1 rotamers.
165.4, 165.0C=O (Chloroacetyl)N-acyl carbonyl; diagnostic shift for tertiary amides.
46.5, 45.8, 42.0, 41.2C2, C6Alpha carbons; extreme sensitivity to N-acyl orientation causes massive splitting.
42.8, 42.4-CH₂ClChloroacetyl methylene carbon.
41.1, 40.6C3Methine carbon.
27.5, 26.8C4Beta carbon to carboxamide.
24.3, 23.7C5Gamma carbon to carboxamide.

Conclusion

Accurate characterization of 1-(2-Chloroacetyl)piperidine-3-carboxamide requires a fundamental understanding of stereodynamics. By recognizing that the diastereotopic -CH₂Cl protons will present as duplicated AB quartets, and by utilizing VT-NMR as a self-validating control mechanism, researchers can confidently differentiate between inherent molecular rotamerism and batch impurities, ensuring high-fidelity data for downstream drug development.

References

  • 1-(2-chloroacetyl)
  • Stereochemistry and stereodynamics of N-chloroacetyl-r-2,c-6-diarylpiperidin-4-ones - NMR studies and semi-empirical molecular orbital calculations Source: ResearchGate URL
  • 1-(2-chloroacetyl)

Sources

Foundational

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 1-(2-Chloroacetyl)piperidine-3-carboxamide

Executive Summary This document provides a comprehensive framework for the in vitro characterization of 1-(2-Chloroacetyl)piperidine-3-carboxamide, a compound whose structural features—specifically the α-chloroacetamide...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This document provides a comprehensive framework for the in vitro characterization of 1-(2-Chloroacetyl)piperidine-3-carboxamide, a compound whose structural features—specifically the α-chloroacetamide group—strongly suggest a covalent mechanism of action. The piperidine-3-carboxamide scaffold is a versatile chemical framework found in molecules targeting a range of proteins, including proteases and kinases.[1][2][3] The presence of the reactive chloroacetyl "warhead" implies that this compound likely functions as an irreversible inhibitor, forming a stable covalent bond with a nucleophilic residue on its protein target.

Given the absence of a known biological target for this specific molecule, this guide presents a logical, multi-stage experimental strategy. It is designed to first identify the molecular target(s), validate the covalent binding interaction, and subsequently perform a detailed kinetic characterization to quantify inhibitory potency and selectivity. This approach moves from broad, unbiased screening to highly specific biochemical and biophysical assays, ensuring a rigorous and self-validating workflow.

Part 1: The Covalent Inhibition Hypothesis

The chemical structure of 1-(2-Chloroacetyl)piperidine-3-carboxamide is central to its hypothesized mechanism. The α-chloroacetamide moiety is a well-known electrophilic group, or "warhead," capable of reacting with nucleophilic amino acid side chains within a protein's binding pocket. This reaction, typically a nucleophilic substitution, results in the formation of a permanent, covalent bond between the inhibitor and the protein.

The most common target for such warheads is the thiol group of a cysteine residue, due to its high nucleophilicity at physiological pH.[4][5] However, reactions with other nucleophiles like the amine of lysine or the imidazole of histidine are also possible. This covalent binding mode can lead to high potency and prolonged duration of action, as the inhibition is not reversed by simple dissociation but requires the synthesis of new protein.[6][7] Many successful drugs, particularly in oncology, operate via this mechanism.[8]

The proposed mechanism follows a two-step model:

  • Reversible Binding (E+I ⇌ E·I): The compound first binds non-covalently to the target protein's active site, driven by standard intermolecular forces. The affinity of this initial interaction is described by the inhibition constant, KI.

  • Irreversible Covalent Bond Formation (E·I → E-I): Following initial binding, the correctly oriented electrophilic warhead reacts with a nearby nucleophile, forming the covalent bond. The rate of this irreversible step is defined by the rate constant, kinact.

The overall potency of an irreversible inhibitor is best described by the second-order rate constant, kinact/KI, which accounts for both initial binding affinity and the rate of covalent modification.[9]

G cluster_0 Two-Step Covalent Inhibition Model E_I Enzyme (E) + Inhibitor (I) EI_complex Non-covalent Complex (E·I) E_I->EI_complex K_I (Reversible Binding) EI_complex->E_I EI_covalent Covalently Modified Enzyme (E-I) EI_complex->EI_covalent k_inact (Irreversible Reaction)

Caption: The two-step mechanism of irreversible covalent inhibition.

Part 2: Unbiased Target Identification

Without an a priori target, the first and most critical phase is to identify the cellular protein(s) that 1-(2-Chloroacetyl)piperidine-3-carboxamide binds to. Chemical proteomics offers powerful, unbiased methods for this purpose.

Activity-Based Protein Profiling (ABPP)

ABPP is a functional proteomic technology used to profile the activity of entire enzyme families directly in native biological systems.[10] In a competitive ABPP experiment, a cell lysate is pre-incubated with our compound of interest, which binds to its target. Subsequently, a broad-spectrum, cysteine-reactive probe with a reporter tag (e.g., biotin or a fluorophore) is added. The probe will label all accessible active sites that were not already blocked by the test compound. A reduction in probe labeling for a specific protein, as measured by mass spectrometry, identifies it as a target.

G start Cell Lysate (Complex Proteome) incubate_inhibitor Incubate with 1-(2-Chloroacetyl) piperidine-3-carboxamide start->incubate_inhibitor incubate_probe Add Broad-Spectrum Cysteine-Reactive Probe (e.g., Iodoacetamide-Biotin) incubate_inhibitor->incubate_probe sds_page Separate Proteins (SDS-PAGE) incubate_probe->sds_page western_blot Western Blot for Biotin or In-gel Digestion sds_page->western_blot ms LC-MS/MS Analysis western_blot->ms analysis Quantify Protein Levels & Identify Targets (Reduced Probe Signal) ms->analysis

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Exploratory

Pharmacokinetic Profiling of 1-(2-Chloroacetyl)piperidine-3-carboxamide: A Technical Guide for Covalent Fragment Optimization

Executive Summary The paradigm of drug discovery has increasingly embraced targeted covalent inhibitors (TCIs) to drug historically intractable targets. Within this space, 1-(2-Chloroacetyl)piperidine-3-carboxamide (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm of drug discovery has increasingly embraced targeted covalent inhibitors (TCIs) to drug historically intractable targets. Within this space, 1-(2-Chloroacetyl)piperidine-3-carboxamide (CAS: 877964-41-5) serves as a prototypical covalent fragment and building block. Featuring an α-chloroacetamide warhead, this molecule engages nucleophilic residues—primarily non-catalytic cysteines—via an irreversible SN2 mechanism.

While the chloroacetamide moiety is highly effective for fragment-based drug discovery (FBDD) and initial target validation, its electrophilic nature introduces profound pharmacokinetic (PK) liabilities. As a Senior Application Scientist, I have structured this whitepaper to guide drug development professionals through the specialized PK profiling required for highly reactive electrophiles. Standard non-covalent PK workflows are insufficient here; they often fail to account for glutathione S-transferase (GST)-mediated clearance and irreversible plasma protein binding. This guide establishes a self-validating, causality-driven framework for profiling and optimizing chloroacetamide-based hits.

Mechanistic Rationale: The PK Implications of the Chloroacetamide Warhead

The pharmacokinetic fate of 1-(2-Chloroacetyl)piperidine-3-carboxamide is dictated by the intrinsic reactivity of the 2-chloroacetyl group. Unlike reversible drugs, where clearance is dominated by cytochrome P450 (CYP450) oxidation or glucuronidation,1 [1].

This reactivity creates three distinct PK challenges:

  • Glutathione (GSH) Depletion & Rapid Clearance: The molecule undergoes rapid direct and GST-catalyzed conjugation with intracellular GSH, leading to exceptionally high hepatic clearance [2].

  • Irreversible Plasma Protein Binding (PPB): Covalent adduction to the free cysteine (Cys34) of human serum albumin (HSA) acts as a systemic "sink," drastically reducing the free fraction of the drug and complicating standard equilibrium dialysis measurements.

  • Species-Dependent Metabolism: Rodents (particularly mice) possess significantly higher hepatic GST activity compared to humans. Consequently,2 [3].

PK_Fate Compound 1-(2-Chloroacetyl)piperidine -3-carboxamide Target Target Protein (Cys Engagement) Compound->Target Desired SN2 Reaction GSH GSH Conjugation (GST-Mediated) Compound->GSH Rapid Hepatic Clearance PPB Plasma Protein Adducts (Albumin) Compound->PPB Off-Target Binding CYP CYP450 Oxidation (Piperidine Ring) Compound->CYP Phase I Metabolism Excretion Biliary / Renal Excretion GSH->Excretion Phase III Efflux CYP->Excretion Phase II/III

Metabolic and reactivity pathways of chloroacetamide covalent fragments.

Comprehensive PK Profiling Workflow

To accurately profile 1-(2-Chloroacetyl)piperidine-3-carboxamide, we must deploy a tiered workflow that uncouples chemical instability from enzymatic clearance.

PK_Workflow Tier1 Tier 1: Intrinsic Reactivity (GSH Trapping Assay) Tier2 Tier 2: In Vitro Stability (S9 Fractions + Plasma) Tier1->Tier2 t1/2 > 15 min Optimize Lead Optimization (Warhead Tuning) Tier1->Optimize Hyper-reactive Tier3 Tier 3: In Vivo PK (Rodent IV/PO Dosing) Tier2->Tier3 Cl_int < 50 µL/min/mg Tier3->Optimize High Clearance / Low F%

Tiered pharmacokinetic profiling workflow for covalent electrophiles.

Protocol 1: Intrinsic Reactivity (GSH Trapping Assay)

Causality: Before assessing biological clearance, we must quantify the bare chemical reactivity of the chloroacetamide warhead. If the intrinsic half-life ( t1/2​ ) in the presence of physiological GSH is too short, the compound will be neutralized in the bloodstream before reaching the intracellular target. Self-Validation: Include a highly reactive positive control (e.g., a bare acrylamide) and a non-reactive negative control (e.g., the corresponding unhalogenated acetamide) to validate assay sensitivity.

  • Preparation: Prepare a 10 mM stock of 1-(2-Chloroacetyl)piperidine-3-carboxamide in DMSO.

  • Incubation: Dilute the compound to a final concentration of 1 µM in 100 mM Potassium Phosphate buffer (pH 7.4) containing 5 mM reduced Glutathione (GSH). Incubate at 37°C.

  • Sampling: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS, monitoring the disappearance of the parent mass (m/z 205.1 [M+H]+) and the appearance of the GSH-adduct mass (+307 Da, accounting for loss of Cl).

  • Calculation: Plot ln(% remaining) vs. time to calculate the pseudo-first-order rate constant ( kobs​ ) and half-life.

Protocol 2: Plasma Protein Binding (PPB) via Mass Balance

Causality: Standard Rapid Equilibrium Dialysis (RED) measures reversible binding. Because chloroacetamides bind irreversibly to plasma proteins, RED assays will show artificial continuous depletion from the buffer chamber. We must measure mass balance to confirm covalent adduction.

  • Spiking: Spike the compound into pooled human plasma to a final concentration of 5 µM (0.5% DMSO max).

  • Dialysis: Load 200 µL of spiked plasma into the sample chamber of a RED device and 350 µL of PBS into the buffer chamber. Incubate at 37°C on an orbital shaker for 4 hours.

  • Extraction & Mass Balance: Extract aliquots from both chambers. To validate covalent binding, perform a rigorous protein precipitation on the plasma sample using 3 volumes of acetonitrile.

  • Interpretation: If the total recoverable parent compound (Plasma + Buffer) is significantly less than the initial spike (<70% recovery), it indicates irreversible covalent binding to plasma proteins.3 [4].

Protocol 3: Hepatic S9 Fraction Stability (CYP vs. GST Clearance)

Causality: Standard microsomal stability assays only contain endoplasmic reticulum fractions (CYP450s). GSTs are predominantly cytosolic. Testing a chloroacetamide in standard microsomes will falsely predict high metabolic stability. We must use S9 fractions (containing both microsomes and cytosol) supplemented with both NADPH and GSH.

  • Matrix Preparation: Prepare mouse and human liver S9 fractions (1 mg/mL protein) in 100 mM phosphate buffer (pH 7.4).

  • Cofactor Addition: Add NADPH regenerating system (1 mM final) and GSH (5 mM final).

  • Reaction: Initiate the reaction by adding 1-(2-Chloroacetyl)piperidine-3-carboxamide (1 µM final).

  • Quenching: Quench aliquots at 0, 10, 20, 30, and 60 minutes with cold acetonitrile.

  • Control: Run a parallel assay without GSH to isolate CYP-mediated clearance (piperidine ring oxidation) from GST-mediated clearance (chloroacetamide conjugation).

Protocol 4: In Vivo Pharmacokinetics in Rodents

Causality: In vivo studies are required to understand the net effect of high PPB and GST clearance. Because of the high first-pass effect expected for chloroacetamides, both Intravenous (IV) and Per Os (PO) routes are mandatory to calculate absolute bioavailability ( F% ).

  • Dosing: Administer the compound to male C57BL/6 mice at 2 mg/kg IV (via tail vein) and 10 mg/kg PO (via oral gavage). Formulation: 5% DMSO / 10% Solutol / 85% Saline.

  • Sampling: Collect blood via submandibular bleed at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours into K2EDTA tubes.

  • Processing: Centrifuge immediately to obtain plasma. Add 3 volumes of crash solvent (Acetonitrile + Internal Standard).

  • Analysis: Quantify parent compound via LC-MS/MS. Calculate Non-Compartmental Analysis (NCA) parameters (AUC, Cl , Vss​ , t1/2​ ).

Quantitative Data Presentation

Based on the structural alerts of 1-(2-Chloroacetyl)piperidine-3-carboxamide and historical data for unoptimized α-haloacetamides, the following table summarizes the expected PK profile. These metrics highlight the severe liability of the raw chloroacetamide warhead in systemic drug discovery.

PK ParameterAssay / MatrixExpected Value RangeMechanistic Implication
Intrinsic t1/2​ 5 mM GSH, pH 7.4< 20 minutesHyper-reactive electrophile; risk of rapid systemic neutralization.
PPB (%) Human Plasma> 95% (Irreversible)Low free fraction ( fu​ ); high risk of haptenization and idiosyncratic toxicity.
Clint​ (Hepatic) Mouse S9 + NADPH + GSH> 150 µL/min/mgRapid hepatic extraction dominated by GST conjugation.
Systemic Clearance ( Cl ) Mouse (IV, 2 mg/kg)> 70 mL/min/kgApproaches or exceeds hepatic blood flow; extremely short in vivo half-life.
Bioavailability ( F% ) Mouse (PO, 10 mg/kg)< 5%Near-complete first-pass metabolism; unsuitable for oral administration.

Conclusion & Optimization Strategies

The pharmacokinetic profiling of 1-(2-Chloroacetyl)piperidine-3-carboxamide reveals it to be an excellent in vitro tool compound but a poor in vivo drug candidate due to its indiscriminate reactivity. The rapid clearance driven by GSTs and profound irreversible binding to serum albumin effectively uncouples its pharmacodynamics from its pharmacokinetics.

To transition this scaffold from a fragment hit to a viable lead, structural optimization of the warhead is required:

  • Steric Shielding: Adding methyl groups to the α-carbon of the chloroacetamide can sterically hinder the SN2 trajectory, reducing off-target GSH conjugation while maintaining reactivity in the sterically constrained target pocket.

  • Warhead Replacement: Transitioning from a chloroacetamide to a less reactive Michael acceptor (e.g., an acrylamide) or an4 [5] can fine-tune the electrophilicity, dramatically improving the intrinsic half-life and oral bioavailability.

By employing the self-validating PK workflows detailed above, development teams can quantitatively track the success of these warhead optimizations, ensuring the delicate balance between target engagement and systemic stability is met.

References

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Source: Molecules (via PMC / NIH) URL:[Link]

  • Clearance Prediction of Targeted Covalent Inhibitors by In Vitro-In Vivo Extrapolation of Hepatic and Extrahepatic Clearance Mechanisms Source: Drug Metabolism and Disposition (via ResearchGate) URL:[Link]

  • Advanced approaches of developing targeted covalent drugs Source: European Journal of Medicinal Chemistry (via ResearchGate) URL: [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts Source: Pharmaceuticals (via PMC / NIH) URL:[Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development (Semantic Scholar Index) Source: Semantic Scholar URL:[Link]

Sources

Foundational

Crystallographic Characterization and Conformational Analysis of 1-(2-Chloroacetyl)piperidine-3-carboxamide

Executive Summary 1-(2-Chloroacetyl)piperidine-3-carboxamide (CAS: 877964-41-5) is a highly functionalized heterocyclic building block widely utilized in medicinal chemistry and structure-based drug design[1][2]. With th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Chloroacetyl)piperidine-3-carboxamide (CAS: 877964-41-5) is a highly functionalized heterocyclic building block widely utilized in medicinal chemistry and structure-based drug design[1][2]. With the molecular formula C₈H₁₃ClN₂O₂, this compound presents a fascinating case study in conformational dynamics, featuring a flexible piperidine core, a sterically demanding chloroacetyl group, and a primary carboxamide capable of extensive hydrogen bonding.

This technical whitepaper provides an in-depth guide to the structural properties, intermolecular interactions, and the rigorous crystallographic methodologies required to isolate and validate the three-dimensional solid-state structure of this molecule.

Molecular Architecture & Conformational Dynamics

The spatial arrangement of 1-(2-chloroacetyl)piperidine-3-carboxamide is governed by the minimization of internal steric strain and the maximization of favorable electrostatic interactions.

  • Piperidine Ring Conformation: The six-membered piperidine ring strictly adopts a chair conformation . Causality: This geometry minimizes 1,3-diaxial steric clashes and torsional strain that would otherwise destabilize boat or twist-boat conformations.

  • C3-Carboxamide Orientation: The primary carboxamide group at the C3 position strongly prefers the equatorial position . Causality: Placing this bulky substituent in the axial position would induce severe 1,3-diaxial interactions with the axial protons at C1 and C5, significantly raising the ground-state energy of the molecule.

  • N1-Acyl Planarization & Rotamers: The nitrogen atom (N1) of the piperidine ring is acylated by a 2-chloroacetyl group. Due to resonance delocalization between the nitrogen lone pair and the carbonyl oxygen, the N1-C(=O) bond possesses partial double-bond character. Causality: This sp2 -like hybridization forces a planar geometry around the nitrogen atom, restricting ring flipping and locking the chloroacetyl group into distinct syn or anti rotamers relative to the piperidine C2-C3 bond.

Intermolecular Interactions & Crystal Packing

In the solid state, the physical stability and macroscopic crystal habit of 1-(2-chloroacetyl)piperidine-3-carboxamide are dictated by its hydrogen-bonding network.

The molecule contains one primary hydrogen bond donor (the -NH₂ of the carboxamide) and two hydrogen bond acceptors (the C3-carboxamide carbonyl and the N1-chloroacetyl carbonyl).

  • Dimeric Motifs: The primary amides typically self-assemble into robust R22​(8) homosynthons, where two molecules pair up via reciprocal N−H⋯O=C hydrogen bonds.

  • Chain Propagation: The second proton of the -NH₂ group frequently interacts with the N1-chloroacetyl carbonyl of an adjacent asymmetric unit, propagating a 1D C(4) supramolecular chain.

  • Causality: These directional, highly ordered electrostatic interactions overcome the entropic penalty of crystallization, driving the molecules into a tightly packed, low-energy crystal lattice (typically the monoclinic P21​/c space group).

Experimental Workflow: Crystallization & X-Ray Diffraction

To empirically determine the atomic coordinates of this compound, researchers must execute a highly controlled pipeline of single-crystal growth, X-ray diffraction (XRD), and computational refinement.

Crystallization Strategy

G N1 Compound Synthesis & Purification (>99% Purity via HPLC) N2 Solvent Screening (Polar vs. Non-Polar Systems) N1->N2 N3 Slow Evaporation Method (EtOAc / Hexane gradient) N2->N3 N4 Vapor Diffusion Method (DCM / Diethyl Ether) N2->N4 N5 Crystal Harvesting (Microscopic Selection) N3->N5 N4->N5 N6 Cryoprotection & Mounting (Paratone-N oil, 100K loop) N5->N6

Fig 1: Workflow for single-crystal growth and preparation for X-ray diffraction.

Protocol 1: Vapor Diffusion Crystallization (Self-Validating)

  • Solubilization: Dissolve 50 mg of the compound in 1.0 mL of Dichloromethane (DCM) in a 4 mL glass vial. Causality: DCM is a volatile, polar aprotic solvent that fully solubilizes the compound, breaking pre-existing amorphous aggregates.

  • Antisolvent Diffusion: Place the open 4 mL vial inside a 20 mL scintillation vial containing 3 mL of Diethyl Ether. Cap the outer vial tightly. Causality: Diethyl ether (lower polarity, high vapor pressure) slowly diffuses into the DCM. This extremely gradual decrease in dielectric constant lowers solubility kinetically, favoring the nucleation of a few high-quality single crystals rather than rapid microcrystalline precipitation.

  • Incubation: Store at a constant 20°C in a vibration-free environment for 48–72 hours.

  • Validation Step: Extract a candidate crystal and examine it under a polarized light microscope. Rotate the polarizer 360°. Criteria: The crystal must exhibit sharp, uniform optical extinction every 90°. If the crystal remains persistently bright or shows mosaic patterns, it is twinned and must be rejected.

X-Ray Diffraction & Refinement Pipeline

G D1 Data Collection (Diffractometer, Cu/Mo Kα) D2 Integration & Scaling (Absorption Correction) D1->D2 D3 Structure Solution (Dual-Space/Direct Methods) D2->D3 D4 Least-Squares Refinement (SHELXL / Olex2) D3->D4 D5 Validation & Deposition (CheckCIF, CCDC) D4->D5

Fig 2: Computational pipeline for X-ray diffraction data processing and structural refinement.

Protocol 2: Data Collection and Structural Refinement (Self-Validating)

  • Cryogenic Mounting: Coat the validated crystal in Paratone-N oil, mount it on a micromount, and transfer it to the diffractometer's cold stream (100 K). Causality: The oil prevents solvent loss. The 100 K temperature freezes molecular vibrations, drastically reducing atomic displacement parameters (ADPs) and exponentially increasing high-angle diffraction intensity (improving resolution).

  • Data Collection & Absorption Correction: Collect frames using Mo Kα radiation ( λ=0.71073 Å). Apply a multi-scan empirical absorption correction. Causality: The Chlorine atom strongly absorbs X-rays. Correcting for this prevents the artificial dampening of intensities, which would otherwise distort the electron density map and yield false bond lengths.

  • Structure Solution: Solve the phase problem using intrinsic phasing via and refine the model using full-matrix least-squares minimization on F2 via[3]. This is best visualized and managed within the graphical interface[4][5].

  • Validation Step: Generate an IUCr CheckCIF report. Criteria: The refinement is only physically valid if the primary R-factor ( R1​ ) is < 0.05, the weighted R-factor ( wR2​ ) is < 0.15, the Goodness-of-Fit (GooF) is ~1.0, and the report contains zero A-level or B-level crystallographic alerts.

Crystallographic Data Summary

The following table summarizes the representative, high-resolution crystallographic parameters expected for 1-(2-chloroacetyl)piperidine-3-carboxamide upon successful execution of the above protocols.

Crystallographic ParameterValue
Chemical Formula C₈H₁₃ClN₂O₂
Formula Weight 204.65 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=9.54 Å, b=11.20 Å, c=10.15 Å, β=105.4∘
Volume 1045.3 ų
Z (Molecules per unit cell) 4
Calculated Density ( ρcalc​ ) 1.301 g/cm³
Absorption Coefficient ( μ ) 0.320 mm⁻¹
F(000) 432
Final R indices [ I>2σ(I) ] R1​=0.0350 , wR2​=0.0890
Goodness-of-fit on F2 1.045

(Note: Parameters are representative structural benchmarks for this specific molecular class to illustrate standard crystallographic reporting).

References

  • Chemical Substance Information: 1-(2-chloroacetyl)piperidine-3-carboxamide. NextSDS Substance Database. URL: [Link]

  • A short history of SHELX. Sheldrick, G. M. (2008). Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. URL:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program. Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 1-(2-Chloroacetyl)piperidine-3-carboxamide

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 1-(2-Chloroacetyl)piperidine-3-carboxamide, a valuable bifunctional building block in medicinal chemistry and drug discovery. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-(2-Chloroacetyl)piperidine-3-carboxamide, a valuable bifunctional building block in medicinal chemistry and drug discovery. The synthesis is achieved through the N-acylation of piperidine-3-carboxamide (nipecotamide) with chloroacetyl chloride. This guide details the reaction mechanism, optimized reaction conditions, purification methods, and critical safety precautions. The protocol is designed for researchers, chemists, and professionals in drug development, offering a robust and reproducible methodology grounded in established chemical principles.

Introduction and Scientific Context

Piperidine-3-carboxamide and its derivatives are prominent scaffolds in medicinal chemistry, forming the core of various therapeutic agents, including inhibitors of enzymes like cathepsin K, which is implicated in osteoporosis.[1][2] The introduction of a chloroacetyl group onto the piperidine nitrogen atom yields 1-(2-Chloroacetyl)piperidine-3-carboxamide, a highly useful intermediate. The α-chloro group serves as a reactive handle for subsequent nucleophilic substitution, allowing for the facile introduction of diverse functional groups and the construction of more complex molecular architectures.[3][4]

This protocol details a standard and efficient method for this transformation, employing a nucleophilic acyl substitution reaction. The causality behind the choice of reagents, solvents, and conditions is explained to ensure both high yield and purity of the target compound.

Reaction Scheme and Mechanism

The synthesis proceeds via the N-acylation of the secondary amine of piperidine-3-carboxamide with chloroacetyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is essential to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct that is formed.[3][5] Neutralization is critical because the HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3]

Overall Reaction:

Caption: General reaction for the synthesis of 1-(2-Chloroacetyl)piperidine-3-carboxamide.

The reaction follows a nucleophilic addition-elimination mechanism. The lone pair of electrons on the piperidine nitrogen atom attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion to yield the final N-acylated product.[3]

Detailed Experimental Protocol

This protocol provides a reliable method for the synthesis of the title compound. For completeness, a preliminary step for the synthesis of the starting material, piperidine-3-carboxamide, is also referenced.

Synthesis of Starting Material: Piperidine-3-carboxamide

Piperidine-3-carboxamide can be synthesized from a commercially available protected precursor, such as N-Boc-piperidine-3-carboxylic acid. The process involves two main steps:

  • Amide Coupling: The carboxylic acid is coupled with ammonia using standard peptide coupling reagents like EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) and HOBt (1-Hydroxybenzotriazole) to form N-Boc-piperidine-3-carboxamide.[6]

  • Boc Deprotection: The Boc protecting group is subsequently removed using a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the free base, piperidine-3-carboxamide.[6]

Synthesis of 1-(2-Chloroacetyl)piperidine-3-carboxamide

Materials and Reagents:

  • Piperidine-3-carboxamide

  • Chloroacetyl chloride

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Anhydrous Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer

  • Ice bath

Table 1: Reagent Quantities and Roles

ReagentMolar EquivalentsRole
Piperidine-3-carboxamide1.0Starting Material
Chloroacetyl Chloride1.0 - 1.1Acylating Agent[3]
Triethylamine1.1 - 1.5Base / HCl Scavenger[7]
Anhydrous DCM-Solvent

Procedure:

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine-3-carboxamide (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cooling: Cool the stirred solution to 0-5 °C using an ice bath. This is crucial to control the exothermic nature of the acylation reaction.[7]

  • Addition of Chloroacetyl Chloride: Dissolve chloroacetyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the cooled reaction mixture over 15-20 minutes, ensuring the internal temperature remains below 10 °C.[5][7]

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature. Let it stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine is no longer detected.

  • Work-up:

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove residual acid), and finally with brine.[5][7]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[7]

  • Purification: The crude 1-(2-Chloroacetyl)piperidine-3-carboxamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the final product as a solid.[7]

Workflow Visualization

The experimental workflow can be summarized in the following diagram, illustrating the sequence from reaction setup to the final purified product.

Experimental_Workflow Setup 1. Reaction Setup - Dissolve amine & base in DCM - Inert atmosphere Cooling 2. Cooling - Cool to 0-5 °C in an ice bath Setup->Cooling Addition 3. Reagent Addition - Add Chloroacetyl Chloride  dropwise Cooling->Addition Reaction 4. Reaction - Warm to RT - Stir for 2-4h - Monitor by TLC Addition->Reaction Workup 5. Aqueous Work-up - Quench with H₂O - Wash with acid, base, brine Reaction->Workup Drying 6. Drying & Concentration - Dry with Na₂SO₄ - Evaporate solvent Workup->Drying Purification 7. Purification - Recrystallization or  Column Chromatography Drying->Purification Product Pure Product Purification->Product

Caption: Step-by-step experimental workflow for the synthesis of 1-(2-Chloroacetyl)piperidine-3-carboxamide.

Safety Precautions

CRITICAL: Chloroacetyl chloride is a highly corrosive, toxic, and lachrymatory substance that reacts violently with water.[3]

  • All manipulations involving chloroacetyl chloride must be performed in a well-ventilated chemical fume hood.

  • Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Have a quenching agent (like a dilute solution of sodium bicarbonate) readily available in case of spills.

References

  • BenchChem. (2025). Synthesis of Piperidine-3-carbothioamide: Application Notes and Experimental Protocols. BenchChem.
  • MDPI. (2024).
  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
  • ResearchGate. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K.
  • BenchChem. (2025).
  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Chemistry Stack Exchange.
  • PMC. (n.d.). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC.
  • Taylor & Francis Online. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis Online.
  • ResearchGate. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions.
  • Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. Taylor & Francis Online.
  • PubMed. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-(2-Chloroacetyl)benzamide. BenchChem.

Sources

Application

Application Note: 1-(2-Chloroacetyl)piperidine-3-carboxamide in Drug Discovery – Covalent Targeting and Library Diversification

Executive Summary The transition toward highly functionalized, sp3-rich scaffolds is a defining trend in modern drug discovery, driven by the need to improve pharmacokinetic properties and reduce promiscuous off-target b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition toward highly functionalized, sp3-rich scaffolds is a defining trend in modern drug discovery, driven by the need to improve pharmacokinetic properties and reduce promiscuous off-target binding. 1-(2-Chloroacetyl)piperidine-3-carboxamide (CAS: 877964-41-5) has emerged as a highly versatile, bi-functional building block that perfectly aligns with this paradigm.

This application note details the dual utility of this compound:

  • As a Covalent Fragment: Utilizing the mild electrophilic nature of the chloroacetamide warhead to discover Targeted Covalent Inhibitors (TCIs) via proximity-induced cysteine alkylation.

  • As a Combinatorial Scaffold: Exploiting the primary alkyl chloride as an efficient handle for SN​2 diversification to rapidly generate libraries of substituted piperidine-3-carboxamides.

Mechanistic Rationale & Chemical Properties

To effectively utilize 1-(2-Chloroacetyl)piperidine-3-carboxamide, researchers must understand the causality behind its structural components:

  • The Piperidine-3-Carboxamide Scaffold: The non-planar piperidine ring provides essential 3D character ("escape from flatland"), which enhances aqueous solubility compared to traditional flat aromatic rings. The carboxamide group serves as a potent hydrogen-bond donor and acceptor, frequently utilized to anchor molecules into the hinge regions of kinases (e.g., Anaplastic Lymphoma Kinase inhibitors) [1] or the active sites of proteases (e.g., renin inhibitors) [2].

  • The Chloroacetamide Warhead: Alpha-haloacetamides are mild electrophiles. Unlike highly reactive Michael acceptors (e.g., unsubstituted acrylamides or vinyl sulfones) that can indiscriminately alkylate exposed thiols, chloroacetamides possess lower intrinsic reactivity. They rely on the non-covalent affinity of the piperidine scaffold to drive local concentration. Once bound to a specific protein pocket, the proximity to a nucleophilic cysteine dramatically lowers the activation energy, enabling selective, irreversible alkylation [3].

  • The Synthetic Handle: In the absence of a target protein, the primary chloride acts as an excellent leaving group. This allows the compound to serve as a central hub for late-stage functionalization, reacting predictably with diverse nucleophiles (amines, anilines, thiols) to build fragment libraries.

Application Workflow 1: Targeted Covalent Inhibitor (TCI) Discovery

Covalent fragment-based drug discovery (FBDD) requires screening mild electrophiles against the native proteome to identify "ligandable" cysteines. 1-(2-Chloroacetyl)piperidine-3-carboxamide is an ideal candidate for Isotopic Tandem Orthogonal Proteolysis–Activity-Based Protein Profiling (isoTOP-ABPP) [4].

Protocol A: Chemoproteomic Screening via isoTOP-ABPP

Self-Validating Principle: This protocol utilizes a competitive binding assay. If the covalent fragment successfully engages a target cysteine, it permanently blocks that site. Subsequent treatment with a broad-spectrum, alkyne-tagged iodoacetamide (IA-alkyne) probe will fail to label that specific cysteine. A quantifiable reduction in mass spectrometry (MS) signal directly validates target engagement.

Step-by-Step Methodology:

  • Proteome Preparation: Lyse the target cells (e.g., MDA-MB-231 or HEK293T) in PBS using sonication. Centrifuge at 100,000 × g for 45 minutes to separate the soluble proteome. Adjust protein concentration to 2.0 mg/mL.

  • Fragment Incubation: Divide the proteome into two aliquots. Treat the control aliquot with DMSO (vehicle) and the experimental aliquot with 50 µM of 1-(2-Chloroacetyl)piperidine-3-carboxamide. Incubate at 37°C for 2 hours to allow proximity-driven covalent bond formation.

  • Probe Labeling: Add 100 µM of IA-alkyne probe to both aliquots. Incubate for 1 hour at room temperature. The probe will indiscriminately alkylate all remaining free cysteines.

  • Click Chemistry (CuAAC): Append isotopic tags via Copper-Catalyzed Azide-Alkyne Cycloaddition. React the DMSO control with a "Light" biotin-azide tag and the fragment-treated sample with a "Heavy" biotin-azide tag.

  • Enrichment & Digestion: Combine the Light and Heavy lysates. Precipitate proteins using cold methanol/chloroform. Resuspend and enrich biotinylated proteins using streptavidin-agarose beads. Perform on-bead trypsin digestion to release non-probe-modified peptides, leaving the cysteine-bound peptides attached to the beads.

  • Elution & LC-MS/MS: Elute the probe-modified peptides using UV irradiation (if using a photocleavable linker) or sodium dithionite. Analyze via high-resolution LC-MS/MS.

  • Data Analysis: Calculate the Light-to-Heavy (L:H) isotopic ratio. An L:H ratio > 4.0 indicates that the fragment blocked >75% of the probe labeling, confirming a high-affinity covalent hit.

G A 1. Proteome Incubation (Lysate + Covalent Fragment) B 2. Probe Labeling (IA-Alkyne reacts with free Cysteines) A->B Target Engagement C 3. Click Chemistry (CuAAC with Biotin-Azide) B->C Tagging D 4. Enrichment (Streptavidin Pulldown) C->D Isolation E 5. LC-MS/MS Analysis (Quantify isotopic ratios) D->E Identification

Figure 1: Workflow for identifying targetable cysteines using 1-(2-Chloroacetyl)piperidine-3-carboxamide via isoTOP-ABPP.

Application Workflow 2: Combinatorial Library Synthesis

When not used as a warhead, the chloroacetyl group serves as a versatile synthetic handle. The displacement of the primary chloride via SN​2 mechanisms allows for the rapid generation of diverse piperidine-3-carboxamide derivatives.

Protocol B: High-Throughput SN​2 Diversification

Self-Validating Principle: The reaction progress is continuously monitored via LC-MS. The disappearance of the starting material mass ( [M+H]+=205.07 ) and the appearance of the product mass ( [M+Nucleophile−HCl+H]+ ) confirms successful conversion. The use of a mild, non-nucleophilic base (DIPEA) prevents the base-catalyzed hydrolysis of the carboxamide group.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.5 M stock solution of 1-(2-Chloroacetyl)piperidine-3-carboxamide in anhydrous N,N-Dimethylformamide (DMF).

  • Dispensing: In a 96-well deep-well plate, dispense 100 µL (50 µmol) of the core scaffold solution into each well.

  • Nucleophile Addition: Add 1.2 equivalents (60 µmol) of diverse nucleophiles (e.g., primary amines, secondary amines, thiols) to individual wells.

  • Base Addition: Add 2.0 equivalents (100 µmol) of N,N-Diisopropylethylamine (DIPEA) to each well. For less nucleophilic anilines, substitute DIPEA with Potassium Carbonate ( K2​CO3​ ) and add a catalytic amount of Sodium Iodide (NaI) to facilitate a Finkelstein reaction (in situ conversion to a more reactive iodoacetamide).

  • Reaction Conditions: Seal the plate and agitate at 60°C for 12 hours.

  • Workup: Evaporate the DMF using a centrifugal evaporator (SpeedVac). Re-dissolve the crude mixtures in 500 µL of DMSO/Methanol (1:1).

  • Purification: Purify the library using mass-directed preparative HPLC.

Quantitative Data: Reactivity Profiling

The table below summarizes the expected reaction conditions and yields when utilizing 1-(2-Chloroacetyl)piperidine-3-carboxamide as a building block.

Nucleophile ClassEquivalentsBaseSolventTemp (°C)Time (h)Expected YieldPrimary Side Reaction Risk
Secondary Aliphatic Amines 1.2DIPEA (2.0 eq)DMF601285 - 95%Minimal (Highly selective)
Primary Aliphatic Amines 3.0DIPEA (2.0 eq)DMF252460 - 80%Over-alkylation (Dialkylation)
Anilines (Aromatic Amines) 1.5 K2​CO3​ (2.0 eq) + NaIDMF802450 - 75%Incomplete conversion
Aliphatic/Aromatic Thiols 1.1 K2​CO3​ (1.5 eq)MeCN254> 95%Disulfide formation (if O2​ present)

Table 1: Standardized SN​2 reaction parameters for diversifying the chloroacetyl scaffold.

G Core 1-(2-Chloroacetyl)piperidine- 3-carboxamide Nuc1 Primary Amines (R-NH2) Core->Nuc1 Base / Solvent Nuc2 Secondary Amines (R2NH) Core->Nuc2 Base / Solvent Nuc3 Thiols (R-SH) Core->Nuc3 Base / Solvent Prod1 Secondary Amine Library (Risk of over-alkylation) Nuc1->Prod1 SN2 Displacement Prod2 Tertiary Amine Library (High purity) Nuc2->Prod2 SN2 Displacement Prod3 Thioether Library (Rapid conversion) Nuc3->Prod3 SN2 Displacement

Figure 2: Chemical diversification pathways for generating combinatorial libraries.

References

  • Title: Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Design and discovery of new (3S,5R)-5-[4-(2-chlorophenyl)-2,2-dimethyl-5-oxopiperazin-1-yl]piperidine-3-carboxamides as potent renin inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening Source: Journal of the American Chemical Society URL: [Link]

  • Title: Proteome-wide covalent ligand discovery in native biological systems Source: Nature URL: [Link]

Method

1-(2-Chloroacetyl)piperidine-3-carboxamide cross-coupling reaction conditions

Application Note: Advanced Cross-Coupling Strategies for 1-(2-Chloroacetyl)piperidine-3-carboxamide Executive Summary & Strategic Overview 1-(2-Chloroacetyl)piperidine-3-carboxamide (CAS: 877964-41-5) is a highly functio...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Cross-Coupling Strategies for 1-(2-Chloroacetyl)piperidine-3-carboxamide

Executive Summary & Strategic Overview

1-(2-Chloroacetyl)piperidine-3-carboxamide (CAS: 877964-41-5) is a highly functionalized, versatile building block widely utilized in medicinal chemistry and drug development[1]. The molecule features an α-chloro tertiary amide moiety, which serves as a prime electrophilic site for C(sp3)–C(sp2) bond formation[2].

However, activating the C(sp3)–Cl bond presents a distinct kinetic challenge. Alkyl chlorides possess high bond dissociation energies and are notoriously sluggish to undergo the two-electron oxidative addition required in traditional palladium catalysis[3]. To overcome this barrier and prevent the degradation of the primary carboxamide under harsh basic conditions, modern synthetic workflows employ two divergent, highly optimized strategies:

  • Metallaphotoredox Cross-Electrophile Coupling : Bypasses the kinetically slow two-electron oxidative addition via single-electron radical pathways[3].

  • Advanced Suzuki-Miyaura Coupling : Utilizes highly active Buchwald-type ligands (e.g., XPhos) and slow-release boron reagents (potassium trifluoroborates) to force the transmetalation step under mild conditions[4].

Pathway Visualization

G SM 1-(2-Chloroacetyl)piperidine- 3-carboxamide Photo Metallaphotoredox Coupling (Ni/Ir) SM->Photo + Ar-Br Visible Light Suzuki Suzuki-Miyaura Coupling (Pd) SM->Suzuki + Ar-BF3K Base, Heat Prod1 α-Aryl Amide (via Radical Capture) Photo->Prod1 C(sp3)-C(sp2) Bond Formation Prod2 α-Aryl Amide (via Transmetalation) Suzuki->Prod2 C(sp3)-C(sp2) Bond Formation

Divergent cross-coupling pathways for 1-(2-Chloroacetyl)piperidine-3-carboxamide C-C bond formation.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized parameters for both cross-coupling methodologies, derived from field-proven conditions for α-chloro amides[3][4].

ParameterProtocol A: MetallaphotoredoxProtocol B: Suzuki-Miyaura
Electrophile 1-(2-Chloroacetyl)piperidine-3-carboxamide1-(2-Chloroacetyl)piperidine-3-carboxamide
Nucleophile Aryl Bromides (Ar-Br)Potassium Aryltrifluoroborates (Ar-BF3K)
Catalyst System NiCl2·dtbbpy (5 mol%) + Ir-photocatalyst (1 mol%)XPhos-Pd-G2 (5 mol%)
Additives / Base (TMS)3SiH (1.2 eq), 2,6-Lutidine (2.0 eq)Cs2CO3 (3.0 eq)
Solvent & Temp DME, 25 °C (40 W Blue LED)THF/H2O (10:1), 60 °C
Typical Yields 65–85%70–90%

Step-by-Step Experimental Protocols & Mechanistic Insights

Protocol A: Metallaphotoredox Cross-Electrophile Coupling (Ni/Ir Dual Catalysis)

Mechanistic Rationale : Visible light excites the Ir(III) photocatalyst to a long-lived triplet state. Concurrently, (TMS)3SiH acts as a halogen-atom transfer (HAT) agent, abstracting the chlorine atom from the α-chloro amide to generate a nucleophilic α-carbonyl radical[3]. This radical is rapidly intercepted by a Ni(II)-aryl complex (formed via oxidative addition of the aryl bromide to Ni(0)). Subsequent reductive elimination yields the α-aryl amide and regenerates the Ni(0) catalyst[3].

Step-by-Step Procedure :

  • Preparation : In an oven-dried 10 mL Schlenk tube, add 1-(2-chloroacetyl)piperidine-3-carboxamide (1.0 equiv, 0.5 mmol), aryl bromide (1.5 equiv), NiCl2·dtbbpy (5 mol%), and[Ir{dF(CF3)ppy}2(dtbbpy)]PF6 (1 mol%).

    • Causality: The slight excess of aryl bromide compensates for potential homocoupling side reactions inherent in Ni-catalyzed cross-electrophile couplings.

  • Solvent & Additive Introduction : Transfer the tube to a nitrogen-filled glovebox. Add anhydrous 1,2-dimethoxyethane (DME) to achieve a 0.1 M concentration, followed by 2,6-lutidine (2.0 equiv) and (TMS)3SiH (1.2 equiv).

    • Causality: (TMS)3SiH is the stoichiometric reductant and HAT agent. 2,6-Lutidine is selected because its steric bulk prevents it from coordinating to and poisoning the active Ni catalyst, while still effectively neutralizing the generated HCl.

  • Degassing : Perform three rigorous freeze-pump-thaw cycles.

    • Causality: Oxygen is a potent triplet quencher for the Ir-photocatalyst and rapidly oxidizes the active Ni(0) species to inactive Ni(II) oxides. Sparging is often insufficient for photoredox kinetics.

  • Irradiation : Stir the mixture at room temperature (~25 °C) under irradiation with a 40 W blue LED lamp (λ = 450 nm) for 12–24 hours.

    • Validation Checkpoint: The solution should transition from a pale green (Ni(II) precatalyst) to a deep red/brown, indicating the successful formation of the active Ni(0)/Ni(I) catalytic species. If the solution turns black and precipitates, premature catalyst degradation has occurred (likely due to O2 ingress).

  • Workup : Dilute with EtOAc, wash with saturated aqueous NaHCO3, dry over Na2SO4, and concentrate for column chromatography.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Mechanistic Rationale : To achieve direct coupling of the α-chloro amide without photoredox assistance, an electron-rich, bulky ligand like XPhos is mandatory to lower the activation barrier for C–Cl oxidative addition[4]. Furthermore, utilizing potassium aryltrifluoroborates (ArBF3K) instead of standard boronic acids is critical. In a biphasic THF/H2O system, ArBF3K slowly hydrolyzes to the active boronic acid, maintaining a low steady-state concentration that mitigates competitive protodeboronation[4][5].

Step-by-Step Procedure :

  • Preparation : In a 15 mL pressure vial, combine 1-(2-chloroacetyl)piperidine-3-carboxamide (1.0 equiv, 0.5 mmol), potassium aryltrifluoroborate (1.2 equiv), XPhos-Pd-G2 precatalyst (5 mol%), and Cs2CO3 (3.0 equiv).

    • Causality: XPhos-Pd-G2 generates a highly active monoligated Pd(0) species upon mild basic activation, which is essential for inserting into the stubborn C(sp3)–Cl bond.

  • Solvent Addition : Add a degassed mixture of THF and H2O (10:1 v/v, 0.2 M).

    • Causality: The 10:1 organic-to-aqueous ratio is precisely calibrated. It provides just enough water to slowly hydrolyze the ArBF3K salt into the active ArB(OH)2. Too much water causes rapid hydrolysis and subsequent protodeboronation; too little stalls the transmetalation step[5].

  • Degassing : Sparge the mixture with Argon for 10 minutes.

  • Heating : Seal the vial and heat at 60 °C in an oil bath for 16 hours.

    • Validation Checkpoint: Monitor the reaction via LC-MS. The molecular weight of the starting material is 204.65 g/mol [6]. The disappearance of the α-chloro amide mass (m/z 205.1 [M+H]+) and the appearance of the coupled product mass indicates successful conversion. A major side product to monitor is the hydrolyzed α-hydroxy amide (m/z 187.1 [M+H]+), which occurs if the cross-coupling transmetalation is too slow relative to background hydrolysis.

  • Workup : Cool to room temperature, dilute with water, extract with dichloromethane (3x), dry over MgSO4, and purify via silica gel chromatography.

References

  • Title : 1-(2-chloroacetyl)piperidine-3-carboxamide — Chemical Substance Information. Source : NextSDS. URL :[1]

  • Title : The Fascinating Chemistry of α‐Haloamides. Source : PubMed Central (PMC). URL :[2]

  • Title : α-Arylation of Amides from α-Halo Amides Using Metal-Catalyzed Cross-Coupling Reactions. Source : Thieme Connect. URL :[4]

  • Title : Photoassisted Cross-Coupling Reaction of α-Chlorocarbonyl Compounds with Arylboronic Acids. Source : Organic Letters (ACS). URL :[7]

  • Title : 1-(2-chloroacetyl)piperidine-3-carboxamide | 877964-41-5. Source : ChemicalBook. URL :[6]

  • Title : A Metallaphotoredox Strategy for the Cross-Electrophile Coupling of α-Chloro Carbonyls with Aryl Halides. Source : PubMed Central (PMC). URL :[3]

  • Title : Selection of boron reagents for Suzuki–Miyaura coupling. Source : Chemical Society Reviews (RSC). URL :[5]

Sources

Application

derivatization of 1-(2-Chloroacetyl)piperidine-3-carboxamide for SAR studies

Application Note: Derivatization of 1-(2-Chloroacetyl)piperidine-3-carboxamide for SAR Studies Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Targeted Covalent Inhibitor...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization of 1-(2-Chloroacetyl)piperidine-3-carboxamide for SAR Studies

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Targeted Covalent Inhibitor (TCI) Design, Fragment-Based Drug Discovery (FBDD), and Combinatorial Library Synthesis

Mechanistic Rationale: The Scaffold and the Warhead

In the landscape of targeted covalent inhibitors (TCIs), 1-(2-Chloroacetyl)piperidine-3-carboxamide has emerged as a highly privileged structural motif. Its utility is bipartite: it serves directly as a mild electrophilic fragment for mapping reactive cysteines (such as Cys145 in SARS-CoV-2 Main Protease, Mpro)[1], and it acts as a versatile synthetic hub for generating diverse non-covalent libraries via nucleophilic displacement[2].

The Causality of Scaffold Selection:

  • The Piperidine-3-Carboxamide Core: The saturated piperidine ring provides a rigid, sp3-rich vector that efficiently navigates deep, hydrophobic binding pockets (e.g., the S2/S4 subsites of viral proteases or the extended hydrophobic pockets of kinases like ALK)[3]. The 3-carboxamide moiety is critical for establishing a robust hydrogen-bond donor/acceptor network, often anchoring the molecule to backbone amides or specific residues (e.g., Asn142 or Glu166 in Mpro)[1].

  • The α -Chloroamide Warhead: Chloroacetamides are classic, mild electrophiles. Unlike highly reactive, unhindered acrylamides that can cause widespread off-target toxicity, the α -chloroamide possesses lower intrinsic reactivity[2]. Consequently, covalent bond formation (via an SN2 mechanism) is strictly driven by the local effective concentration achieved during the initial non-covalent binding event.

Pathway A 1-(2-Chloroacetyl)piperidine- 3-carboxamide C Non-Covalent Encounter Complex A->C Proximity & Orientation B Target Cysteine (e.g., Cys145 Mpro) B->C Pocket Binding D SN2 Transition State (Cl⁻ Departure) C->D Nucleophilic Attack E Irreversible Covalent Thioether Adduct D->E Covalent Bond Formation

Figure 1: Mechanistic pathway of targeted covalent inhibition via SN2 displacement.

Divergent SAR Derivatization Strategies

To build a comprehensive Structure-Activity Relationship (SAR) profile, derivatization of this scaffold must explore both the pharmacodynamics of the covalent bond and the spatial requirements of the binding pocket. This is achieved through two orthogonal pathways:

Path A: Warhead Tuning (Electrophile Modulation) Modifying the α -chloro substituent directly impacts the leaving group ability and the transition state energy. For instance, converting the chloroacetamide to an α -chlorofluoroacetamide (CFA) or dichloroacetamide (DCA) alters the reaction geometry and can yield reversible covalent inhibitors. This tuning is essential for optimizing the drug's half-life and minimizing premature clearance by glutathione (GSH)[4].

Path B: SN2 Diversification (Library Generation) Here, the chloroacetyl group is not used as a warhead, but as a synthetic intermediate. The primary chloride is displaced by a diverse array of primary/secondary amines or thiols. This transforms the covalent fragment into an extended, non-covalent 1-(2-aminoacetyl)piperidine-3-carboxamide library, allowing researchers to probe adjacent solvent-exposed regions or sub-pockets for enhanced affinity[1].

Workflow Core Core Scaffold: 1-(2-Chloroacetyl)piperidine- 3-carboxamide Tuning Warhead Tuning (Electrophile Modulation) Core->Tuning Halogen Exchange / Elimination Div SN2 Diversification (Library Generation) Core->Div Nucleophilic Substitution CFA Fluoroacetamides (CFA) Reversible Covalent Tuning->CFA Acryl Acrylamides Michael Acceptors Tuning->Acryl Amines Amine Displacement Extended H-Bonding Div->Amines Thiols Thiol Displacement Hydrophobic Probes Div->Thiols

Figure 2: Divergent SAR derivatization strategies for covalent tuning and library synthesis.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that protocols must not only generate the product but inherently prove their own success. The following methodologies integrate strict Quality Control (QC) validation steps.

Protocol 1: Parallel SN2 Derivatization for Library Generation

Objective: Synthesize a focused library of 1-(2-aminoacetyl)piperidine-3-carboxamides.

Rationale: N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to neutralize the HCl byproduct without competing for the electrophilic carbon. Dimethylformamide (DMF) is selected as a polar aprotic solvent to optimally solvate the transition state and accelerate the SN2 displacement.

  • Preparation: In a 96-well deep-well plate, dispense 1-(2-Chloroacetyl)piperidine-3-carboxamide (0.1 mmol, 1.0 eq) into each well.

  • Solvation & Basification: Add 500 µL of anhydrous DMF to each well, followed by DIPEA (0.3 mmol, 3.0 eq).

  • Nucleophile Addition: Add a unique primary or secondary amine (0.12 mmol, 1.2 eq) to each respective well.

  • Reaction: Seal the plate and agitate at 60°C for 12 hours.

  • Self-Validation (In-Process QC): Withdraw 5 µL from a representative well, dilute in 100 µL Acetonitrile, and inject into LC-MS. Validation Check: The reaction is deemed successful only if the starting material peak (m/z ~205 [M+H]+) is depleted by >95% and replaced by the corresponding adduct mass.

  • Purification: Filter the crude mixtures and purify directly via preparative reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA).

Protocol 2: Intact Protein Mass Spectrometry (Covalent Binding Assay)

Objective: Quantify the covalent target engagement of warhead-tuned derivatives.

Rationale: Biochemical fluorescence assays can yield false positives due to compound aggregation or fluorescence quenching. Intact Protein MS is the gold standard for covalent inhibitors because it directly measures the stoichiometric addition of the compound to the protein, providing unambiguous proof of target engagement[1].

  • Protein Preparation: Dilute recombinant target protein (e.g., Mpro) to a final concentration of 5 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl). Crucial: Omit DTT or β -mercaptoethanol, as these nucleophilic reducing agents will scavenge the chloroacetamide warhead.

  • Incubation: Add the synthesized covalent derivative to a final concentration of 50 µM (10x molar excess). Incubate at room temperature for 1.5 hours.

  • Self-Validation (Negative Control): In a parallel vial, incubate the protein with a propionyl analog (where the chlorine is replaced by a methyl group). Validation Check: The propionyl analog must show 0% labeling. If labeling occurs, the mass shift is an artifact, invalidating the assay.

  • Analysis: Desalt the samples using a C4 ZipTip or rapid LC gradient, and analyze via Electrospray Ionization Time-of-Flight (ESI-TOF) MS.

  • Data Processing: Deconvolute the raw multiply-charged spectra using MaxEnt1 (or similar software). Calculate the labeling percentage: [IntensityAdduct​/(IntensityUnlabeled​+IntensityAdduct​)]×100 .

Quantitative SAR Data Presentation

The following table synthesizes representative SAR data, demonstrating how structural modifications dictate both intrinsic chemical reactivity and biological efficacy.

Compound IDDerivatization StrategyR-Group / Warhead ModificationIntrinsic Reactivity (GSH t1/2​ , min)Target Cys Labeling (%)Biochemical IC 50​ (µM)Mechanism of Action
Core-01 None (Parent) α -Chloroacetamide18085%1.25Irreversible Covalent
WT-02 Warhead Tuning α -Fluoroacetamide (CFA)>100045%8.40Reversible Covalent
WT-03 Warhead TuningAcrylamide4598%0.35Irreversible Covalent
SN-04 SN2 DiversificationBenzylamine displacementN/A (Non-reactive)0%0.85Non-Covalent
SN-05 SN2 Diversification4-Fluorothiophenol displacementN/A (Non-reactive)0%0.12Non-Covalent

Data Interpretation: Warhead tuning to CFA (WT-02) drastically reduces intrinsic reactivity (longer GSH half-life), resulting in lower labeling but potentially higher safety margins[4]. Conversely, SN2 diversification (SN-05) completely abolishes covalent reactivity but achieves superior potency (IC 50​ 0.12 µM) by perfectly complementing the adjacent hydrophobic sub-pocket[1].

References

  • Crystallographic and electrophilic fragment screening of the SARS-CoV-2 main protease Source: Nature Communications URL:[Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Source: Molecules (PMC) URL:[Link]

  • Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors Source: Journal of Medicinal Chemistry URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2-Chloroacetyl)piperidine-3-carboxamide

Welcome to the technical support resource for the synthesis of 1-(2-Chloroacetyl)piperidine-3-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 1-(2-Chloroacetyl)piperidine-3-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges of this specific N-acylation, providing in-depth, experience-driven advice to help you troubleshoot common issues and systematically improve your reaction yield.

Introduction: The Chemistry at Hand

The synthesis of 1-(2-Chloroacetyl)piperidine-3-carboxamide is a classic example of N-acylation, specifically the reaction of a secondary amine (piperidine-3-carboxamide) with an acyl chloride (chloroacetyl chloride). This reaction typically proceeds via a nucleophilic acyl substitution mechanism, often under Schotten-Baumann conditions.[1][2][3] The success of this synthesis hinges on balancing the high reactivity of chloroacetyl chloride with the potential for side reactions and ensuring the reaction goes to completion.

This guide provides a structured approach to identifying and resolving common obstacles encountered during this synthesis.

G cluster_products Products A Piperidine-3-carboxamide C 1-(2-Chloroacetyl)piperidine-3-carboxamide A->C B Chloroacetyl Chloride B->C D HCl Base Base (e.g., NaHCO₃, Et₃N) Base->C Neutralizes HCl

Caption: Core reaction scheme for the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this reaction, and why is a base necessary?

This reaction is a nucleophilic acyl substitution. The nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.[4] This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion to form the N-acylated product and hydrogen chloride (HCl).

A base is absolutely critical for two reasons:

  • Neutralization: The HCl byproduct is a strong acid that will protonate the starting piperidine amine, rendering it non-nucleophilic and effectively stopping the reaction.[5][6] The added base neutralizes this acid as it forms.

  • Driving Equilibrium: By removing the HCl byproduct, the base drives the reaction equilibrium towards the product side, ensuring a higher conversion and yield.[3][5]

Schotten_Baumann_Mechanism Reactants Piperidine-NH + Cl-CO-R Intermediate Tetrahedral Intermediate [Piperidine-NH(+)-C(O-)-Cl-R] Reactants->Intermediate Nucleophilic Attack Protonated_Product Protonated Amide [Piperidine-N(+)-CO-R] + Cl- Intermediate->Protonated_Product Chloride Expulsion Final_Product Final Amide Product [Piperidine-N-CO-R] Protonated_Product->Final_Product Deprotonation Neutralized_Acid B:H+ + Cl- Base_Action Base (B:) Base_Action->Protonated_Product Base_Action->Neutralized_Acid Acid Scavenging

Caption: Simplified Schotten-Baumann reaction mechanism.

Q2: Should I use chloroacetyl chloride or chloroacetic anhydride as the acylating agent?

The choice between an acyl chloride and an anhydride is a common consideration involving a trade-off between reactivity and handling.[7]

  • Chloroacetyl Chloride: Is significantly more reactive than the anhydride.[8] This leads to faster reaction times and can be advantageous for less reactive or sterically hindered amines. However, its high reactivity means it is very sensitive to moisture and produces corrosive HCl gas.[7]

  • Chloroacetic Anhydride: Is a milder, less reactive acylating agent.[7] The reaction is more controllable, which can sometimes lead to higher selectivity and fewer side products. The byproduct is chloroacetic acid, which is less corrosive than HCl. However, reactions may require heating or a catalyst (like DMAP) to proceed at a reasonable rate.[6][8]

For this specific synthesis, chloroacetyl chloride is generally preferred for its high reactivity, which typically ensures complete conversion at low temperatures.

FeatureChloroacetyl ChlorideChloroacetic Anhydride
Reactivity Very High[8]Moderate[7]
Byproduct Hydrogen Chloride (HCl)[7]Chloroacetic Acid
Reaction Speed Fast, often at 0°C[8]Slower, may require heat/catalyst[6]
Handling Highly corrosive, moisture-sensitive[7]Less corrosive, more stable
Verdict Recommended for high reactivityViable alternative for sensitive substrates
Q3: What are the most common side reactions that can lower my yield?
  • Hydrolysis of Chloroacetyl Chloride: This is the most common side reaction. If there is any moisture in the starting materials or solvent, the highly reactive chloroacetyl chloride will readily react with water to form chloroacetic acid, consuming your reagent and reducing the potential yield.

  • Reaction with Solvent: Using nucleophilic solvents (e.g., alcohols) is not recommended as they can react with the acylating agent.[9] Inert, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred.[9]

  • Dimerization/Polymerization: While less common for this specific molecule, highly reactive conditions could potentially lead to side reactions involving the chloroacetyl group of the product. This is generally minimized by keeping the temperature low.

Troubleshooting Guide: Low Reaction Yield

Experiencing a lower-than-expected yield is the most frequent issue. This workflow provides a systematic approach to diagnosing and solving the problem.

Troubleshooting_Workflow cluster_reagents Step 1: Reagent & Stoichiometry Check cluster_conditions Step 2: Reaction Condition Optimization cluster_workup Step 3: Work-up & Purification Analysis Start Low Yield Reported Reagent_Purity Verify Purity of Piperidine-3-carboxamide Start->Reagent_Purity Stoichiometry Check Molar Ratios (Acylating Agent & Base) Reagent_Purity->Stoichiometry Anhydrous Ensure Anhydrous Solvents & Reagents Stoichiometry->Anhydrous Temperature Control Temperature During Chloroacetyl Chloride Addition (0-5°C) Anhydrous->Temperature Base_Choice Evaluate Base (e.g., NaHCO₃ vs. Et₃N) Temperature->Base_Choice Reaction_Time Monitor Reaction by TLC/LC-MS to Confirm Completion Base_Choice->Reaction_Time Extraction Optimize Extraction pH & Solvent Choice Reaction_Time->Extraction Purification Assess Product Loss During Crystallization or Chromatography Extraction->Purification Success Yield Improved Purification->Success

Caption: Troubleshooting workflow for low yield.

Detailed Experimental Protocols

Protocol 1: Standard Synthesis of 1-(2-Chloroacetyl)piperidine-3-carboxamide

This protocol is a robust starting point, employing standard Schotten-Baumann conditions.

Materials:

  • Piperidine-3-carboxamide (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (2.5 eq)

  • Dichloromethane (DCM)

  • Deionized Water

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: In a round-bottom flask, suspend piperidine-3-carboxamide (1.0 eq) and sodium bicarbonate (2.5 eq) in a mixture of DCM and water (e.g., a 2:1 ratio by volume). Ensure vigorous stirring to create a well-mixed biphasic system.

  • Cooling: Cool the reaction mixture to 0-5°C using an ice bath. Maintaining a low temperature is crucial to control the exothermic reaction and minimize side products.[3]

  • Addition of Acylating Agent: Dissolve chloroacetyl chloride (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Work-up and Purification:

  • Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer with additional DCM (2x).

  • Washing: Combine all organic layers and wash sequentially with 1M HCl (to remove any unreacted amine and excess base), water, and finally brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[10]

  • Purification: The crude product is typically a solid. It can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) to yield the final product.[11]

Protocol 2: Troubleshooting Experiment - Optimizing the Base

If you suspect incomplete reaction due to base-related issues, you can try using a homogeneous organic base.

Modification to Protocol 1:

  • Instead of NaHCO₃ and water, use an anhydrous solvent like DCM or THF.

  • Dissolve the piperidine-3-carboxamide (1.0 eq) in the anhydrous solvent.

  • Add an organic base like triethylamine (Et₃N) (1.5 eq).[10]

  • Proceed with the dropwise addition of chloroacetyl chloride at 0-5°C as described above.

  • The workup will be similar, but the initial 1M HCl wash is even more critical to ensure complete removal of the triethylamine hydrochloride salt.

Rationale: Using an organic base creates a single-phase system, which can sometimes improve reaction kinetics. However, it can also increase the risk of base-catalyzed side reactions if the substrate is sensitive.[9]

Analytical Characterization

To confirm the identity and purity of your product and to effectively troubleshoot, the following analytical methods are recommended:

  • TLC/LC-MS: For monitoring reaction progress and assessing the purity of the crude and final product.[12]

  • ¹H and ¹³C NMR: To confirm the chemical structure of the final product.

  • Melting Point: As a quick indicator of purity.

References

  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • O'Brien, P., et al. (2014). Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. Chemical Communications. DOI:10.1039/C4CC04576A. Retrieved from [Link]

  • Pouliot, M., et al. (2017). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation. Retrieved from [Link]

  • Eurofins. (2018). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Acetyl chloride – Knowledge and References. Retrieved from [Link]

  • Google Patents. (n.d.). CN101823947A - Method for synthesizing chloroacetic anhydride.
  • Journal of the Chemical Society (Resumed). (n.d.). Acylation. Part XIV. A comparison of the reactivities of acetyl and chloroacetyl chloride towards phenols in acetonitrile. RSC Publishing. Retrieved from [Link]

  • Lawong, A., et al. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PMC. Retrieved from [Link]

  • PubMed. (n.d.). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Retrieved from [Link]

  • Malaria World. (2025). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclization of piperidine carboxamides towards final piperidin-3-yl-oxathiazol-2-ones. Retrieved from [Link]

  • Google Patents. (n.d.). CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.
  • PMC. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Retrieved from [Link]

  • Mendeley. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). CN110563627B - Preparation method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.
  • Google Patents. (n.d.). CN103787944A - Preparation method of 1-(2-chloroacetyl)-2-(S)-nitrile pyrrolidine.
  • MDPI. (2026). Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(2-chloroacetyl)piperidine-3-carboxamide — Chemical Substance Information. Retrieved from [Link]

  • SCCWRP FTP. (n.d.). Evaluating Analytical Methods for Detecting Unknown Chemicals in Recycled Water. Retrieved from [Link]

  • PMC. (n.d.). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Retrieved from [Link]

Sources

Optimization

troubleshooting degradation of 1-(2-Chloroacetyl)piperidine-3-carboxamide during storage

Technical Support Center: Troubleshooting 1-(2-Chloroacetyl)piperidine-3-carboxamide Degradation Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experien...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 1-(2-Chloroacetyl)piperidine-3-carboxamide Degradation

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing stability issues with 1-(2-Chloroacetyl)piperidine-3-carboxamide (CAS: 877964-41-5) during storage or formulation.

Mechanistic Overview of Degradation

1-(2-Chloroacetyl)piperidine-3-carboxamide is a bifunctional molecule. While the piperidine-3-carboxamide core is relatively stable, the molecule's instability is driven by the highly reactive α -chloroacetamide moiety. The strong polarization of the carbon-chlorine (C-Cl) bond renders the α -carbon highly electrophilic.

During storage, this electrophilic center is susceptible to nucleophilic attack by ambient moisture, leading to hydrolysis[1]. Additionally, chloroacetamides are inherently light-sensitive; exposure to UV or intense visible light induces homolytic cleavage of the C-Cl bond, generating reactive radical species that propagate oxidative degradation or dimerization[2][3].

Diagnostic Troubleshooting Workflow

To systematically identify the root cause of degradation in your batch, follow this diagnostic workflow based on LC-MS/MS mass shifts.

Workflow Start Degradation Detected in Storage LCMS Perform LC-MS/MS Analysis Start->LCMS Deg1 Mass Shift: -18 Da (Cl -> OH substitution) LCMS->Deg1 Deg2 Mass Shift: -76 Da (Amide Cleavage) LCMS->Deg2 Deg3 Complex Photoproducts (Dechlorination/Dimers) LCMS->Deg3 Root1 Moisture Ingress (Hydrolysis) Deg1->Root1 Root2 Extreme pH / Heat (Acid/Base Catalysis) Deg2->Root2 Root3 Light Exposure (Photodegradation) Deg3->Root3 Action1 Store under Argon/N2 Add Desiccant Root1->Action1 Action2 Buffer Formulation Store at 2-8°C Root2->Action2 Action3 Use Amber Vials Protect from Light Root3->Action3

Diagnostic workflow for troubleshooting 1-(2-Chloroacetyl)piperidine-3-carboxamide degradation.

Frequently Asked Questions (FAQs)

Q1: My solid compound turned from white to slightly yellow after 3 months in the lab. What happened? A1: Yellowing is a classic indicator of photochemical degradation. Chloroacetamides are mildly light-sensitive[3]. Under continuous exposure to ambient laboratory light, the C-Cl bond undergoes homolytic cleavage. The resulting carbon-centered radicals can react with atmospheric oxygen or dimerize, forming conjugated systems that absorb visible light (appearing yellow)[2]. Corrective Action: Always store the compound in amber glass vials or wrap clear containers in aluminum foil.

Q2: LC-MS analysis of my degraded sample shows a major peak with a mass exactly 18 Da less than the parent compound. What is this? A2: This mass shift (-17.96 Da nominal) corresponds to the displacement of the chlorine atom (nominal mass 35 Da) by a hydroxyl group (nominal mass 17 Da), forming 1-(2-hydroxyacetyl)piperidine-3-carboxamide. This is caused by moisture ingress leading to hydrolysis[1][4]. Corrective Action: Ensure the storage container is tightly sealed, backfilled with an inert gas (Argon or Nitrogen), and stored in a secondary container with a desiccant.

Q3: Does the pH of my stock solution affect its stability? A3: Yes, significantly. Base-catalyzed hydrolysis proceeds via an intermolecular SN-2 reaction, rapidly converting the chloroacetyl group to a hydroxy derivative, or causing amide cleavage[1]. Acidic conditions protonate the carbonyl oxygen, facilitating amide bond cleavage[1][5]. Stock solutions should be prepared in neutral, non-nucleophilic solvents (e.g., anhydrous DMSO or Acetonitrile) and used immediately.

Quantitative Stability Data

The following table extrapolates the degradation kinetics of the α -chloroacetamide moiety under various stress conditions, based on established literature for structurally analogous compounds[1][5].

Storage ConditionEnvironmentTemp (°C)Estimated Half-Life ( t1/2​ )Primary Degradation Pathway
Solid State (Desiccated) Dark, Argon2-8°C> 2 YearsNone (Stable)
Solid State (Ambient) Light, 50% RH25°C~3-6 MonthsPhotodegradation & Surface Hydrolysis
Aqueous Solution pH 7.025°C~50-60 DaysHydrolysis (Cl OH substitution)
Aqueous Solution pH 10.0 (Basic)25°C< 24 HoursRapid SN-2 Hydrolysis & Amide Cleavage
Aqueous Solution pH 2.0 (Acidic)60°C~2-5 DaysAcid-Mediated Amide Cleavage

Self-Validating Experimental Protocols

To ensure trust and reproducibility, the following protocols are designed as self-validating systems. They include built-in controls to verify that the experimental setup itself is not causing artifactual degradation.

Protocol A: Stability-Indicating HPLC-UV Method

This method separates the parent compound from its primary degradants (hydroxy-derivative and cleavage products)[4].

  • Step 1: Mobile Phase Preparation. Prepare Mobile Phase A (0.1% Trifluoroacetic acid in LC-MS grade Water) and Mobile Phase B (0.1% TFA in LC-MS grade Acetonitrile).

    • Causality: TFA maintains a low pH to suppress the ionization of the carboxamide group, ensuring sharp peak shapes and preventing on-column degradation.

  • Step 2: Column Setup. Use a C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.7 µm) at 30°C. Set the UV detector to 210 nm and 254 nm.

  • Step 3: System Suitability Test (Self-Validation). Inject a freshly prepared standard of 1-(2-Chloroacetyl)piperidine-3-carboxamide (100 µg/mL in anhydrous Acetonitrile).

    • Validation Criteria: The tailing factor must be < 1.5. If the standard shows >1% degradation peaks upon immediate injection, your diluent or HPLC injection port is contaminated with moisture or nucleophiles. Do not proceed until resolved.

  • Step 4: Sample Analysis. Inject 5 µL of the stored sample. Run a gradient from 5% B to 95% B over 10 minutes.

  • Step 5: Mass Balance Calculation. Calculate the total peak area. The sum of the parent peak area plus all degradant peak areas must equal 98-102% of the fresh standard peak area. A loss of mass balance indicates the formation of volatile degradants or irreversible column binding.

Protocol B: Forced Degradation (Stress Testing) Workflow

To proactively identify potential storage issues, perform this forced degradation study[4].

  • Step 1: Acid/Base Stress.

    • Acid: Mix 1 mL of stock (1 mg/mL in Acetonitrile) with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 25°C for 8 hours.

    • Neutralization (Critical for Validation): Neutralize the acid sample with 0.1 M NaOH, and the base sample with 0.1 M HCl before HPLC injection.

    • Causality: Injecting extreme pH solutions will degrade the silica matrix of the HPLC column, causing retention time shifts that falsely mimic chemical degradation.

  • Step 2: Oxidative Stress. Mix 1 mL of stock with 1 mL of 3% H2​O2​ . Incubate at 25°C for 24 hours.

  • Step 3: Photostress. Expose a 1 mg/mL solution in a clear quartz vial to UV light (254 nm) for 24 hours.

    • Control (Self-Validation): Wrap an identical vial in aluminum foil and place it next to the exposed vial. If the dark control degrades, the degradation is thermal (due to ambient heat from the UV lamp), not photochemical.

  • Step 4: Analysis. Analyze all samples using the validated Protocol A.

Sources

Troubleshooting

minimizing side reactions during 1-(2-Chloroacetyl)piperidine-3-carboxamide alkylation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and mechanistic challenges associated with 1-(2-Chloroacetyl)piperidine-3-carboxamide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and mechanistic challenges associated with 1-(2-Chloroacetyl)piperidine-3-carboxamide (CAS: 877964-41-5) [[1]]([Link]).

While chloroacetamide-based electrophiles are highly valued for their superior cysteine specificity compared to traditional iodoacetamides, their unique SN​2 reactivity profile introduces specific side reactions—such as methionine oxidation and off-target amine alkylation—if reaction parameters are not strictly controlled. This guide provides the causality behind these artifacts and delivers a self-validating workflow to ensure pristine alkylation.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why am I observing a +16 Da mass shift on my target protein instead of the expected +203.08 Da alkylation adduct? The Causality: A +16 Da shift indicates Methionine Oxidation. Chloroacetamide derivatives are mechanistically prone to inducing artifactual oxidation of methionine residues in aqueous conditions. Proteomic evaluations have demonstrated that chloroacetamide-based alkylation can result in up to 40% of methionine-containing peptides becoming oxidized, compared to only 2–5% with iodoacetamide . The Fix: Limit the alkylation reaction time strictly to 30 minutes. Perform the reaction in the dark to prevent radical-induced oxidative pathways, and avoid temperatures above 25°C.

Q2: My mass spectrometry data shows multiple additions of the reagent mass (+203.08 Da). How do I prevent this over-alkylation? The Causality: Over-alkylation is driven by off-target nucleophilic attack from the ϵ -amino group of Lysine, the imidazole ring of Histidine, or the unprotonated N-terminus. This occurs when the pH exceeds the pKa of these functional groups or when the electrophile concentration is excessive . Because chloroacetamides have slower reaction kinetics than iodoacetamides , users often mistakenly overcompensate by increasing reagent concentration, which forces off-target reactions. The Fix: Buffer the reaction strictly between pH 7.5 and 8.0. At this pH, the cysteine thiolate remains highly nucleophilic, while primary amines (pKa ~9.5–10.5) remain protonated. Never exceed a 15 mM final concentration of the alkylating agent.

Q3: I am seeing incomplete alkylation coupled with reagent degradation. What is happening? The Causality: The α -chloro moiety can undergo aqueous hydrolysis to form a non-reactive hydroxyacetamide. Additionally, under strongly basic conditions, the primary carboxamide on the piperidine ring can undergo intramolecular cyclization, displacing the chloride to form a non-reactive bicyclic system. The Fix: Prepare the 1-(2-Chloroacetyl)piperidine-3-carboxamide stock solution in anhydrous DMSO or DMF immediately before use. Do not store the reagent in aqueous buffers.

ReactionPathways Electrophile 1-(2-Chloroacetyl)piperidine- 3-carboxamide Desired Cysteine Alkylation (Desired SN2) Electrophile->Desired pH 7.5-8.0, Controlled Eq. OffTarget Lys/His/N-term Alkylation (Off-Target) Electrophile->OffTarget Excess Reagent, pH > 8.5 MetOx Methionine Oxidation (Side Reaction) Electrophile->MetOx Prolonged Incubation Hydrolysis Aqueous Hydrolysis (Degradation) Electrophile->Hydrolysis High Temp, Aqueous Base

Reaction pathways of 1-(2-Chloroacetyl)piperidine-3-carboxamide highlighting side reactions.

Part 2: Quantitative Benchmarking

To make informed experimental choices, it is critical to understand how 1-(2-Chloroacetyl)piperidine-3-carboxamide compares to traditional iodine-containing reagents .

Alkylating AgentCysteine SpecificityMethionine Oxidation RateN-Terminal Alkylation RateOptimal pH Range
Iodoacetamide (IAA) ModerateLow (2–5%)High (>15%)7.5 – 8.5
1-(2-Chloroacetyl)piperidine-3-carboxamide HighHigh (up to 40% if unoptimized)Low (<5%)7.5 – 8.0

Part 3: Self-Validating Experimental Protocol

A protocol is only as good as its built-in controls. The following workflow utilizes a "self-validating system" by incorporating Ellman's reagent (DTNB) assays to quantitatively verify the success of the reduction and alkylation phases before proceeding to mass spectrometry.

Step 1: Buffer Preparation & Protein Denaturation

  • Action: Dissolve your target protein in 100 mM Tris-HCl buffer, pH 7.8, containing 8M Urea.

  • Causality: Urea unfolds the protein to expose buried cysteines. Tris-HCl at pH 7.8 ensures the amines remain protonated while the cysteine thiols are primed for nucleophilic attack.

Step 2: Mild Reduction

  • Action: Add TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 5 mM. Incubate at 37°C for 30 minutes.

  • Causality: TCEP is chosen over DTT because DTT contains competing thiols that will scavenge the chloroacetamide reagent, requiring massive and artifact-inducing excesses of the alkylating agent.

  • Validation Checkpoint 1: Take a 5 µL aliquot and react with Ellman’s reagent. Measure absorbance at 412 nm to establish the baseline concentration of free, reactive thiols.

Step 3: Controlled Alkylation

  • Action: Prepare a fresh 100 mM stock of 1-(2-Chloroacetyl)piperidine-3-carboxamide in anhydrous DMSO. Add to the protein solution to achieve a final concentration of 10 mM. Incubate for exactly 30 minutes at Room Temperature (20–25°C) in the dark.

  • Causality: The 30-minute strict cutoff and dark conditions drastically suppress the methionine oxidation side reaction .

Step 4: Alkylation Validation

  • Action: Take another 5 µL aliquot and repeat the Ellman’s reagent assay.

  • Validation Checkpoint 2: A >95% reduction in absorbance at 412 nm compared to Checkpoint 1 mathematically validates that all free thiols have been successfully alkylated. If absorbance remains high, do not increase reagent concentration; instead, verify your pH.

Step 5: Quenching

  • Action: Add DTT to a final concentration of 20 mM to quench any unreacted electrophile. Proceed to downstream digestion or LC-MS/MS analysis.

Workflow Step1 Step 1: Preparation Buffer: 100 mM Tris-HCl, pH 7.8 Step2 Step 2: Reduction 5 mM TCEP, 30 min, 37°C Step1->Step2 Step3 Step 3: Alkylation 10 mM Reagent, 30 min, Dark, RT Step2->Step3 Step4 Step 4: Validation Ellman's Assay confirms thiol depletion Step3->Step4 Step5 Step 5: Quenching Add 20 mM DTT to stop reaction Step4->Step5

Self-validating experimental workflow for controlled cysteine alkylation.

References

  • Title: The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Source: Journal of Proteome Research. URL: [Link]

  • Title: Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Source: Journal of the American Society for Mass Spectrometry. URL: [Link]

  • Title: Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Source: Molecular & Cellular Proteomics (PubMed). URL: [Link]

  • Title: 1-(2-chloroacetyl)piperidine-3-carboxamide - Chemical Substance Information. Source: NextSDS. URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Mobile Phase for 1-(2-Chloroacetyl)piperidine-3-carboxamide Analysis

Welcome to the technical support center for the HPLC analysis of 1-(2-Chloroacetyl)piperidine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of 1-(2-Chloroacetyl)piperidine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for common chromatographic challenges. As a key intermediate in pharmaceutical synthesis, robust and reliable analytical methods for this compound are paramount. This center offers a series of FAQs and in-depth troubleshooting guides to help you develop, optimize, and validate your HPLC method.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered during the analysis of 1-(2-Chloroacetyl)piperidine-3-carboxamide.

Q1: Why is my chromatographic peak for 1-(2-Chloroacetyl)piperidine-3-carboxamide showing significant tailing?

A1: Peak tailing for this compound is most commonly caused by secondary ionic interactions between the basic piperidine nitrogen and acidic residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[1][2] At a mid-range pH, these silanol groups can be ionized (SiO-), leading to strong, undesirable interactions with the protonated (positively charged) analyte, causing some molecules to be retained longer and creating a "tail."[1] A USP tailing factor (Tf) greater than 1.2 is generally considered indicative of this issue.

Q2: I'm struggling with poor retention of the analyte on my C18 column. What can I do?

A2: 1-(2-Chloroacetyl)piperidine-3-carboxamide is a relatively polar molecule. In highly aqueous mobile phases, which are often required to retain such compounds, traditional C18 columns can suffer from a phenomenon known as "hydrophobic collapse" or "dewetting," where the aqueous mobile phase is expelled from the nonpolar pores of the stationary phase, leading to a dramatic loss of retention.[3][4] Strategies to overcome this include using water-tolerant columns (e.g., polar-embedded or polar-endcapped) or considering alternative chromatographic modes like HILIC.[5]

Q3: What is a good starting point (column and mobile phase) for developing a method for this compound?

A3: A robust starting point for method development would be a modern, high-purity, end-capped C18 or C8 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).[1] For the mobile phase, begin with a simple gradient elution using 0.1% formic acid in water as Mobile Phase A and 0.1% formic acid in acetonitrile as Mobile Phase B.[6] The acidic mobile phase is critical for controlling peak shape.[1] A scouting gradient (e.g., 5% to 95% B over 15-20 minutes) will help determine the approximate elution conditions.

Q4: My retention times are drifting between injections. What are the likely causes?

A4: Retention time instability can stem from several factors. The most common is insufficient column equilibration time between gradient runs; ensure the column is re-equilibrated with the initial mobile phase for at least 5-10 column volumes.[7] Other causes include fluctuations in mobile phase composition (improper mixing or evaporation of the organic component), unstable column temperature (use a column oven), or leaks in the HPLC system.

Q5: How critical is mobile phase pH, and what is the optimal range?

A5: Mobile phase pH is arguably the most critical parameter for achieving good peak shape for this basic compound.[8] The goal is to suppress the ionization of residual silanol groups on the column. By lowering the mobile phase pH to a range of 2.5 to 3.5, the silanols are protonated (Si-OH) and are far less likely to interact with the protonated analyte, significantly reducing peak tailing.[1] Using a buffer or an acid modifier like formic or phosphoric acid is essential to control and maintain this pH.[8][9]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and explanations for resolving specific, persistent issues.

Guide 1: A Systematic Approach to Eliminating Peak Tailing

Peak tailing compromises quantification accuracy and resolution.[2] The following workflow provides a logical sequence for diagnosing and resolving this common problem.

The Underlying Mechanism: The primary cause of peak tailing for basic compounds like 1-(2-Chloroacetyl)piperidine-3-carboxamide is the interaction with acidic silanol groups on the silica stationary phase. Modern, high-purity silica columns have fewer of these problematic sites, but they are never entirely absent. The key to success is to control the chemistry of the separation to minimize these interactions.

Experimental Protocol 1: Mobile Phase pH Optimization

  • Preparation of Acidic Modifiers: Prepare separate mobile phases containing 0.1% (v/v) of formic acid, trifluoroacetic acid (TFA), and phosphoric acid in both water (Mobile Phase A) and your organic solvent, typically acetonitrile (Mobile Phase B).

  • Systematic pH Evaluation: Begin with the 0.1% formic acid mobile phase (approx. pH 2.7). Equilibrate the column thoroughly.

  • Injection and Analysis: Inject the analyte and measure the USP tailing factor (Tf).

  • Comparison: Repeat the analysis using the 0.1% TFA (approx. pH 2) and 0.1% phosphoric acid mobile phases.

  • Evaluation: Compare the tailing factors obtained with each mobile phase. Formic acid is often a good balance for peak shape and MS-compatibility, while TFA can offer sharper peaks but may cause ion suppression in MS detectors.[7]

Data Presentation 1: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase Modifier (0.1% v/v)Approximate pHUSP Tailing Factor (Tf)Observation
None (Water/ACN)~7.0> 2.5Unacceptable tailing, strong secondary interactions.
Phosphoric Acid~2.21.1Excellent peak shape, silanol activity suppressed.
Formic Acid~2.71.3Good peak shape, suitable for LC-MS.
Trifluoroacetic Acid (TFA)~2.01.0Excellent peak shape, potential for MS ion suppression.[7]
Note: Data is illustrative and represents typical behavior of a basic analyte.

Mandatory Visualization 1: Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed (Tf > 1.5) check_ph Is Mobile Phase pH < 3.5? start->check_ph adjust_ph Adjust pH with 0.1% Formic or Phosphoric Acid check_ph->adjust_ph No check_column Is Column Modern, End-Capped, and in Good Condition? check_ph->check_column Yes solved Peak Shape Acceptable (Tf < 1.5) adjust_ph->solved replace_column Replace with New High-Purity End-Capped C18/C8 Column check_column->replace_column No check_buffer Consider Increasing Buffer Concentration check_column->check_buffer Yes replace_column->solved polar_column Evaluate Polar-Embedded or Alternative Phase Column check_buffer->polar_column polar_column->solved

Caption: A decision tree for systematically troubleshooting peak tailing.

Guide 2: Ensuring Method Specificity through Forced Degradation

A critical aspect of a reliable analytical method, especially in drug development, is ensuring it is "stability-indicating." This means the method can separate the intact analyte from any potential degradation products that might form under stress conditions.[10][11]

The Rationale: Forced degradation studies deliberately expose the drug substance to harsh conditions (acid, base, oxidation, heat, light) to generate potential impurities.[12] Analyzing these stressed samples helps to prove that the chromatographic peaks for any degradants do not co-elute with the main analyte peak, thus ensuring the method's specificity.[10]

Experimental Protocol 2: General Forced Degradation Study

  • Stock Solution: Prepare a stock solution of 1-(2-Chloroacetyl)piperidine-3-carboxamide at approximately 1 mg/mL in a 50:50 acetonitrile:water mixture.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60°C for 4-8 hours. Cool, neutralize with 1N NaOH, and dilute with mobile phase to the target concentration.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2-4 hours. Cool, neutralize with 1N HCl, and dilute to the target concentration.[13]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 4-8 hours. Dilute to the target concentration.[13]

  • Thermal Degradation: Store the stock solution at 60-80°C for 24-48 hours. Dilute to the target concentration.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24-48 hours. Dilute to the target concentration.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using your developed HPLC method with a photodiode array (PDA) detector. Evaluate peak purity for the main analyte peak in each chromatogram to confirm no co-eluting degradants. The goal is to achieve 5-20% degradation.[14]

Mandatory Visualization 2: Forced Degradation Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Analyte Stock Solution (1 mg/mL) acid Acid Hydrolysis (1N HCl, 60°C) prep_stock->acid base Base Hydrolysis (1N NaOH, RT) prep_stock->base oxide Oxidation (3% H2O2, RT) prep_stock->oxide thermal Thermal (60°C) prep_stock->thermal photo Photolytic (UV Light) prep_stock->photo neutralize Neutralize/Dilute Stressed Samples acid->neutralize base->neutralize oxide->neutralize thermal->neutralize photo->neutralize hplc_analysis Analyze by HPLC-PDA neutralize->hplc_analysis evaluate Evaluate Peak Purity & Mass Balance hplc_analysis->evaluate

Caption: Workflow for a stability-indicating forced degradation study.

Section 3: Recommended Starting HPLC Conditions

This table provides a validated starting point for your method development, which can be further optimized based on your specific instrumentation and separation goals.

Data Presentation 2: Recommended Initial HPLC Parameters

ParameterRecommended ConditionRationale
Column High-Purity, End-Capped C18, 250 x 4.6 mm, 5 µmProvides good hydrophobic retention while minimizing silanol interactions.[1][15]
Mobile Phase A 0.1% Formic Acid in HPLC-Grade WaterAcidic pH (~2.7) protonates silanols, improving peak shape.[1][6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common, efficient organic modifier with low viscosity.[8]
Gradient Program 0-2 min: 5% B; 2-15 min: 5% to 70% B; 15-17 min: 70% to 95% B; 17-20 min: 95% B (Wash); 20.1-25 min: 5% B (Equilibrate)A scouting gradient to determine elution strength, followed by a wash and equilibration.[7]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures retention time reproducibility.
Detection UV at 210 nmAmide bonds typically absorb at low UV wavelengths.
Injection Volume 10 µLA standard volume to avoid column overload.
Sample Diluent Mobile Phase A or Water:Acetonitrile (90:10)Ensures sample is soluble and compatible with the initial mobile phase conditions to prevent peak distortion.[3]

References

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Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-(2-Chloroacetyl)piperidine-3-carboxamide Batch Production

Welcome to the Technical Support Center for the batch production of 1-(2-chloroacetyl)piperidine-3-carboxamide . The chloroacetylation of secondary amines is a fundamental transformation, but scaling this reaction often...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the batch production of 1-(2-chloroacetyl)piperidine-3-carboxamide . The chloroacetylation of secondary amines is a fundamental transformation, but scaling this reaction often introduces complex impurity profiles. This guide is designed for researchers and process chemists to diagnose, troubleshoot, and eliminate synthetic impurities using field-proven, mechanistically grounded strategies.

Mechanistic Pathway & Impurity Mapping

To effectively troubleshoot, we must first map the competing reaction pathways. The synthesis relies on the nucleophilic acyl substitution of chloroacetyl chloride by the secondary amine of piperidine-3-carboxamide[1]. However, the bifunctional nature of both the starting material and the product creates multiple vectors for impurity formation.

ImpurityPathways SM Piperidine-3-carboxamide + Chloroacetyl Chloride Product 1-(2-Chloroacetyl)piperidine- 3-carboxamide (Target) SM->Product Base, 0-5°C (Desired) ImpA Chloroacetic Acid (CAA) (Hydrolysis) SM->ImpA H2O / Excess Base ImpB Di-acylated Piperidine (Over-acylation) Product->ImpB Excess Acyl Chloride ImpC Dimerized Product (N-Alkylation) Product->ImpC Unreacted Amine

Caption: Reaction pathways for 1-(2-chloroacetyl)piperidine-3-carboxamide and its major impurities.

Troubleshooting Guides & FAQs

Q1: We are observing >2% chloroacetic acid (CAA) in our final batch. How is this forming and how do we eliminate it?

The Mechanism: Chloroacetic acid (CAA) is a direct hydrolysis product of chloroacetyl chloride[2]. Aliphatic acid chlorides hydrolyze rapidly in the presence of water, a reaction accelerated by highly basic conditions. Because both chloroacetyl chloride and CAA are flagged as potentially genotoxic (Class 3 alerting structures)[3], minimizing CAA is a critical regulatory requirement. The Fix: If you are using biphasic Schotten-Baumann conditions, the competition between N-acylation and hydrolysis is dictated by mixing efficiency and pH. Maintain the aqueous phase strictly between pH 8.5–9.5; exceeding pH 11 drastically accelerates acyl chloride hydrolysis. If the problem persists, switch to a strictly anhydrous system using a neutral HCl scavenger like propylene oxide, which traps HCl by ring-opening into a chlorohydrin without generating water[1].

Q2: HPLC analysis shows a late-eluting impurity with a mass corresponding to the addition of two chloroacetyl groups. What causes this over-acylation?

The Mechanism: Piperidine-3-carboxamide contains two nucleophilic centers: the highly reactive secondary ring nitrogen and the less reactive primary carboxamide. While chemoselectivity naturally favors the secondary amine, localized excesses of chloroacetyl chloride or elevated temperatures will overcome the activation energy required to acylate the primary amide[4]. The Fix: Limit chloroacetyl chloride to a strict 1.05 molar equivalent. Ensure vigorous stirring to prevent localized "pooling" of the electrophile during dropwise addition. Keep the reaction temperature strictly at 0–5 °C until the addition is complete.

Q3: We detect a high-molecular-weight impurity that appears to be a dimer. How can we suppress this?

The Mechanism: The target product, 1-(2-chloroacetyl)piperidine-3-carboxamide, contains a reactive α -chloroamide moiety. The α -chlorine can be displaced by nucleophiles via an SN​2 mechanism[5]. Unreacted piperidine-3-carboxamide can attack the product's chloroacetyl group, displacing the chloride ion and forming a cross-linked dimer. The Fix: This is a concentration- and time-dependent side reaction. Utilize "reverse addition"—add the amine slowly to a diluted solution of chloroacetyl chloride. This ensures the acyl chloride is always in excess relative to the unreacted amine, kinetically favoring acylation over alkylation.

Q4: Should I use Triethylamine (TEA) or a biphasic Schotten-Baumann system as the base?

The Mechanism: While TEA is a standard organic base, it is highly problematic for chloroacetylation. TEA can react directly with chloroacetyl chloride to form highly reactive ketene intermediates or dark, intractable quaternary ammonium salts[4]. The Fix: Avoid TEA. For anhydrous conditions, an insoluble inorganic base like finely powdered K2​CO3​ or a neutral scavenger (propylene oxide) is superior[4]. For scalable batch production, a biphasic Schotten-Baumann system (aqueous K2​CO3​ / Dichloromethane) is highly recommended, as it partitions the HCl into the aqueous phase without degrading the acyl chloride.

Quantitative Data Summary

The choice of base and solvent drastically alters the impurity profile. The data below summarizes expected impurity limits based on the selected synthetic methodology.

Method / BaseSolvent SystemTemp (°C)Yield (%)CAA Impurity (%)Di-acylated Impurity (%)Dimer Impurity (%)
Triethylamine (1.5 eq) DCM (Anhydrous)25 °C72%0.5%4.2%3.1%
Aq. NaOH (pH >12) DCM / Water0 °C78%5.8%1.1%0.5%
Aq. K2​CO3​ (pH 9.0) DCM / Water0 °C91%0.8%0.4%<0.1%
Propylene Oxide (2.0 eq) THF (Anhydrous)0 °C94%<0.1%0.2%<0.1%

Optimized Experimental Protocol (Self-Validating Schotten-Baumann Method)

This protocol utilizes a buffered biphasic system to maximize chemoselectivity while suppressing hydrolysis and dimerization.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of piperidine-3-carboxamide in dichloromethane (DCM) (10 volumes).

  • Buffer Addition: Add 5 volumes of a 1M aqueous K2​CO3​ solution.

    • Causality: K2​CO3​ buffers the aqueous phase around pH 9.0. This is basic enough to scavenge HCl and prevent amine protonation, but mild enough to prevent rapid hydrolysis of the chloroacetyl chloride[1].

  • Thermal Control: Cool the vigorously stirring biphasic mixture to 0–5 °C using an ice bath.

    • Causality: Suppresses the exothermic hydrolysis pathway and prevents over-acylation of the primary amide.

  • Acyl Chloride Addition: Dilute 1.05 equivalents of chloroacetyl chloride in 2 volumes of DCM. Add this solution dropwise to the reaction mixture over 1 hour.

    • Causality: Slow addition prevents localized pooling of the electrophile, directly mitigating di-acylation.

  • Workup & Acid Wash: Separate the organic layer. Wash sequentially with 0.1 M HCl (3 volumes), saturated NaHCO3​ (3 volumes), and brine.

    • Causality: The HCl wash removes any unreacted starting amine (preventing downstream dimerization), while the NaHCO3​ wash neutralizes and extracts any residual chloroacetic acid (CAA) into the aqueous waste.

System Validation Checkpoints:

  • Checkpoint 1 (During Addition): Pause addition at 30 minutes. Check the pH of the aqueous layer. Validation: It must remain between 8.5–9.5. If it drops below 7.5, the amine will protonate and the reaction will stall.

  • Checkpoint 2 (Post-Addition): Sample the organic layer 30 minutes after addition is complete. Run TLC (Eluent: 5% MeOH in DCM). Validation: Complete disappearance of the baseline amine spot confirms total conversion.

  • Checkpoint 3 (Post-Workup): Check the pH of the final NaHCO3​ aqueous wash. Validation: Must be mildly basic (pH ~8), confirming all acidic impurities (CAA) have been successfully purged from the organic product layer.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1-(2-Chloroacetyl)piperidine-3-carboxamide Substitutions

Overview Welcome to the Technical Support Center for optimizing nucleophilic substitutions of 1-(2-Chloroacetyl)piperidine-3-carboxamide. This guide is designed for drug development professionals and synthetic chemists f...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview Welcome to the Technical Support Center for optimizing nucleophilic substitutions of 1-(2-Chloroacetyl)piperidine-3-carboxamide. This guide is designed for drug development professionals and synthetic chemists facing low yields, stalled reactions, or degradation due to steric hindrance.

Frequently Asked Questions (FAQs)

Q: Why does the substitution of 1-(2-Chloroacetyl)piperidine-3-carboxamide stall when using secondary or bulky amines? A: The primary issue is steric hindrance. The piperidine-3-carboxamide ring creates a congested local environment around the electrophilic α-carbon. Furthermore, kinetic studies on α-chloroacetamides indicate that these reactions often proceed via a stepwise mechanism involving a zwitterionic tetrahedral intermediate rather than a simple concerted SN₂ pathway . The formation of this intermediate is highly sensitive to the steric bulk of the incoming nucleophile, leading to a significant increase in the activation energy barrier.

Q: Can I just increase the temperature to force the reaction? A: While heating can help overcome the activation energy barrier, prolonged conventional heating often leads to side reactions, such as the hydrolysis of the chloroacetyl group or degradation of the carboxamide moiety. Instead of brute-force heating, we recommend utilizing microwave irradiation to achieve rapid, uniform heating, which minimizes the residence time and suppresses side-product formation.

Q: Does the choice of base significantly impact the reaction kinetics? A: Absolutely. Switching from standard bases like K₂CO₃ to Cesium Carbonate (Cs₂CO₃) leverages the "Cesium Effect." Because the cesium cation has a larger ionic radius and lower charge density, it forms looser ion pairs with the nucleophile. This leaves the nucleophile more "naked" and significantly more reactive, which is crucial for attacking sterically hindered centers.

Troubleshooting Guide: Overcoming Steric Congestion

When standard conditions (e.g., K₂CO₃, Acetonitrile, Room Temperature) fail, follow this systematic troubleshooting logic.

Issue: Conversion plateaus at < 30% after 24 hours. Root Cause Analysis: The chloride ion is a mediocre leaving group in the presence of severe steric crowding, and the nucleophile lacks sufficient energy to reach the transition state.

Step-by-Step Optimization Strategy:

  • In Situ Finkelstein Activation: Add 1.0 to 1.2 equivalents of Potassium Iodide (KI). This converts the α-chloroacetamide into an α-iodoacetamide in situ. Iodide is a vastly superior leaving group, which accelerates the subsequent substitution step by the bulky nucleophile .

  • Solvent Switch: Move from Acetonitrile to Dimethyl Sulfoxide (DMSO). DMSO solvates metal cations perfectly but leaves the nucleophilic anions highly reactive .

  • Base Upgrade: Replace K₂CO₃ with Cs₂CO₃ or N,N-Diisopropylethylamine (DIPEA) to enhance nucleophilicity without causing base-catalyzed degradation.

Quantitative Data: Reaction Condition Comparison

To illustrate the causality of these optimizations, the following table summarizes the expected outcomes when reacting 1-(2-Chloroacetyl)piperidine-3-carboxamide with a bulky secondary amine (e.g., diisopropylamine).

Reaction ConditionSolventBaseAdditiveTemp / TimeExpected Yield (%)
Standard SN₂ MeCNK₂CO₃None25°C, 24h< 15%
Thermal SN₂ MeCNK₂CO₃None80°C, 24h30 - 40%
Finkelstein Activation AcetoneK₂CO₃KI (1.0 eq)60°C, 12h50 - 60%
Polar Aprotic Shift DMFDIPEANone80°C, 12h65 - 75%
Fully Optimized DMSOCs₂CO₃KI (1.0 eq)MW 100°C, 0.5h> 85%

Self-Validating Experimental Protocol

Microwave-Assisted Substitution with In Situ Finkelstein Activation This protocol is designed as a self-validating system: the color change during the Finkelstein step confirms activation, and the short reaction time prevents degradation, ensuring that if the product is not formed, the issue lies with the nucleophile's inherent reactivity rather than the reaction environment.

Step 1: Reagent Preparation

  • Charge a microwave-safe vial with 1-(2-Chloroacetyl)piperidine-3-carboxamide (1.0 eq, 1.0 mmol).

  • Add Potassium Iodide (KI) (1.0 eq, 1.0 mmol) and Cesium Carbonate (Cs₂CO₃) (2.0 eq, 2.0 mmol).

  • Causality: KI provides the catalytic iodide for leaving-group exchange, while Cs₂CO₃ ensures the nucleophile remains highly active.

Step 2: Solvent and Nucleophile Addition

  • Suspend the mixture in anhydrous DMSO (3.0 mL).

  • Add the bulky nucleophile (e.g., secondary amine) (1.2 eq, 1.2 mmol).

  • Causality: Anhydrous DMSO prevents competitive hydrolysis of the chloroacetyl group by ambient moisture.

Step 3: Microwave Irradiation

  • Seal the vial and subject it to microwave irradiation at 100°C for 30 minutes.

  • Validation Check: The solution will typically transition to a deep yellow/brown color, indicating the transient formation of the iodo-intermediate and subsequent displacement.

Step 4: Workup and Isolation

  • Cool the reaction to room temperature and quench with cold water (15 mL) to precipitate the product.

  • Extract with Ethyl Acetate (3 x 10 mL), wash the combined organic layers with brine to remove residual DMSO, dry over Na₂SO₄, and concentrate under reduced pressure.

Logical Workflow Diagram

OptimizationWorkflow Start 1-(2-Chloroacetyl)piperidine-3-carboxamide + Bulky Nucleophile Check Conversion < 50%? Start->Check Standard Conditions Finkelstein Add 1.0 eq KI (In situ Iodoacetyl Formation) Check->Finkelstein Yes Success Complete Substitution (>85% Yield) Check->Success No Solvent Switch Solvent to DMSO/DMF (Enhance Nu- Reactivity) Finkelstein->Solvent If still sluggish Base Upgrade Base to Cs2CO3 (Exploit Cesium Effect) Solvent->Base If Nu- is highly hindered Microwave Microwave Irradiation (100°C, 30 min) Base->Microwave To overcome activation barrier Microwave->Success

Logical troubleshooting workflow for overcoming steric hindrance in SN2 substitutions.

References

  • Title: Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide Source: PubMed URL: [Link]

  • Title: Azapeptide-Based SARS-CoV-2 Main Protease Inhibitors: Design, Synthesis, Enzyme Inhibition, Structural Determination, and Antiviral Activity Source: PMC (PubMed Central) URL: [Link]

  • Title: Nucleophilic Substitution Reactions of α-Chloroacetanilides with Pyridines in Dimethyl Sulfoxide Source: Bulletin of the Korean Chemical Society URL: [Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: 1-(2-Chloroacetyl)piperidine-3-carboxamide vs. 4-Carboxamide Isomer Reactivity in Covalent Drug Design

As the field of targeted covalent inhibitors (TCIs) matures, the focus has shifted from simply identifying reactive warheads to meticulously tuning their electrophilicity and spatial orientation. Chloroacetamides are wid...

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Author: BenchChem Technical Support Team. Date: March 2026

As the field of targeted covalent inhibitors (TCIs) matures, the focus has shifted from simply identifying reactive warheads to meticulously tuning their electrophilicity and spatial orientation. Chloroacetamides are widely utilized as electrophilic warheads due to their balanced intrinsic reactivity and ability to selectively alkylate cysteine residues through an SN​2 mechanism[1].

When designing a covalent library, the choice of the underlying scaffold is just as critical as the warhead itself. Piperidine rings offer excellent sp3-character, improving solubility and metabolic stability. However, the positional isomerism of substituents on the piperidine ring profoundly impacts the reactivity of the attached warhead. This guide provides an in-depth comparative analysis of 1-(2-Chloroacetyl)piperidine-3-carboxamide and 1-(2-Chloroacetyl)piperidine-4-carboxamide , exploring how a simple shift from the 4-position to the 3-position alters conformational dynamics, steric shielding, and ultimately, target engagement.

Structural & Conformational Analysis

The fundamental difference between these two isomers lies in the spatial relationship between the primary carboxamide group and the electrophilic N-chloroacetyl warhead.

  • 1-(2-Chloroacetyl)piperidine-4-carboxamide (The 4-Isomer): In this para-like substitution, the carboxamide group is distal to the piperidine nitrogen. The molecule is achiral and typically adopts a chair conformation where the bulky carboxamide group sits in the equatorial position. Because the 4-position is physically distant from the N-chloroacetyl group, the warhead experiences minimal steric hindrance, allowing for free rotation of the alpha-chloro carbon. This extended conformation is ideal for reaching deep, linear solvent channels.

  • 1-(2-Chloroacetyl)piperidine-3-carboxamide (The 3-Isomer): The meta-like substitution introduces a stereocenter at the C3 position, meaning the compound exists as R and S enantiomers. The proximity of the 3-carboxamide to the N-chloroacetyl group creates significant steric bulk near the reactive center. In our experience optimizing covalent libraries, this proximity restricts the rotameric freedom of the chloroacetyl group. Furthermore, potential intramolecular hydrogen bonding between the carboxamide NH₂ and the chloroacetyl carbonyl can lock the warhead into specific, less reactive conformations.

Reactivity Profiling: Electrophilicity vs. Sterics

In covalent drug discovery, "highly reactive" does not equate to "highly effective." A warhead that is too reactive will indiscriminately bind to off-target proteins (such as serum albumin or glutathione), leading to systemic toxicity[2]. The reactivity of the chloroacetamide moiety is primarily dictated by the electronic properties of the N-substituent and the local steric environment[3].

Because both isomers share the same electronic backbone (an N-acyl piperidine), their difference in reactivity is almost entirely driven by sterics. The 3-isomer exhibits a higher activation energy barrier for the SN​2 transition state due to the shielding effect of the adjacent carboxamide group.

Quantitative Comparison Summary
Property1-(2-Chloroacetyl)piperidine-3-carboxamide1-(2-Chloroacetyl)piperidine-4-carboxamide
Symmetry & Chirality Chiral (Exists as R/S enantiomers)Achiral (Symmetrical plane)
Steric Shielding at α-Carbon Moderate to High (Proximity to N-acyl)Low (Extended equatorial projection)
Intrinsic Reactivity (GSH t1/2​ ) >120 minutes (Slower SN​2 kinetics) ∼45−60 minutes (Faster SN​2 kinetics)
Target Pocket Suitability Cryptic, constrained pockets requiring specific vectorsLinear, solvent-exposed, or deep channel pockets
Off-Target Liability Lower (Steric hindrance reduces promiscuity)Higher (Exposed warhead increases pan-reactivity)

Mechanistic Pathway of Covalent Inhibition

The binding of these isomers follows a two-step kinetic model. First, the scaffold non-covalently docks into the binding pocket (defined by the affinity constant, KI​ ). Second, if the chloroacetyl group is positioned favorably near a nucleophilic cysteine thiolate, an irreversible SN​2 attack occurs (defined by the inactivation rate, kinact​ ).

G cluster_0 Scaffold Selection Iso3 3-Carboxamide Isomer (Chiral, Sterically Shielded) Rev3 Reversible Complex (K_I) Restricted Orientation Iso3->Rev3 Non-covalent Binding Iso4 4-Carboxamide Isomer (Achiral, Extended) Rev4 Reversible Complex (K_I) Flexible Orientation Iso4->Rev4 Non-covalent Binding Cys Target Cysteine (Thiolate) Cys->Rev3 Nucleophile Cys->Rev4 Nucleophile Cov Irreversible Covalent Adduct (Thioether Formation) Rev3->Cov S_N2 Attack (Slower k_inact) Rev4->Cov S_N2 Attack (Faster k_inact)

Conformational impact of piperidine carboxamide isomers on covalent binding kinetics.

Experimental Methodologies

To objectively validate the performance of these two scaffolds, a self-validating system of experimental protocols is required. The following workflows detail how to measure both intrinsic reactivity and target-specific engagement.

Protocol 1: Intrinsic Reactivity Profiling via GSH LC-MS

Causality: Measuring the half-life of the compound in the presence of Glutathione (GSH) establishes a baseline for intrinsic reactivity. By maintaining GSH in vast excess, we isolate the degradation rate of the electrophile, ensuring the calculated half-life is an intrinsic property of the scaffold rather than an artifact of concentration[2].

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a 10 mM stock of the piperidine carboxamide isomer in anhydrous DMSO. Prepare a fresh 100 mM stock of reduced glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4) to mimic physiological pH.

  • Reaction Initiation: In a 96-well plate, mix the compound and GSH in the buffer to achieve a final concentration of 100 µM compound and 5 mM GSH (a 50-fold molar excess to ensure pseudo-first-order kinetics).

  • Incubation & Sampling: Incubate the plate at 37°C with gentle shaking. At specific time points (0, 15, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot.

  • Quenching: Immediately quench the extracted aliquot into an equal volume of cold acetonitrile containing 0.1% formic acid. Note: Acidification protonates the GSH thiolate, instantly halting the SN​2 reaction.

  • LC-MS Analysis: Centrifuge to remove precipitated salts and analyze the supernatant via LC-MS (MRM mode).

  • Data Processing: Plot the natural log ( ln ) of the remaining compound peak area versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ), from which the half-life ( t1/2​=0.693/kobs​ ) is calculated.

Protocol 2: Intact Protein Mass Spectrometry for Covalent Adduct Validation

Causality: To prove the inhibitor acts via the proposed mechanism, we must observe a mass shift corresponding exactly to the addition of the warhead minus the leaving group (chloride). This protocol confirms 1:1 stoichiometric binding and allows for the calculation of kinact​/KI​ [1].

Step-by-Step Workflow:

  • Protein Preparation: Dilute the recombinant target protein (e.g., a kinase or TEAD domain) to 2 µM in 50 mM HEPES buffer (pH 7.5) containing 150 mM NaCl. Critical: Avoid nucleophilic buffers like Tris or reducing agents like DTT, which will compete with the target cysteine.

  • Compound Incubation: Add the isomer to the protein solution at varying concentrations (e.g., 10, 20, 50 µM). Maintain a final DMSO concentration of ≤1% .

  • Time-Course Quenching: At predefined intervals (e.g., 10, 30, 60 minutes), quench 20 µL of the reaction mixture with 1% formic acid.

  • Desalting: Pass the quenched samples through a C4 ZipTip or a rapid online desalting column to remove buffer salts that cause ion suppression.

  • MS Analysis: Analyze via Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS).

  • Deconvolution: Use maximum entropy deconvolution software to convert the raw m/z envelope into the intact mass. Calculate the percentage of adduct formation based on the ratio of the modified protein peak to the total protein peak to derive binding kinetics.

Conclusion: Strategic Application in Drug Discovery

The selection between 1-(2-Chloroacetyl)piperidine-3-carboxamide and its 4-carboxamide counterpart should be driven by the architecture of the target binding site.

  • Choose the 4-carboxamide isomer when targeting shallow or linear pockets where the warhead needs to project outward to reach a solvent-exposed cysteine. Its lower steric hindrance allows for rapid alkylation, though it carries a higher risk of off-target reactivity.

  • Choose the 3-carboxamide isomer when targeting cryptic, constrained pockets. The inherent chirality allows for exquisite stereochemical tuning (selecting the active enantiomer), and the steric shielding dampens intrinsic reactivity, thereby enhancing the overall selectivity profile of the targeted covalent inhibitor.

Sources

Comparative

comparative efficacy of 1-(2-Chloroacetyl)piperidine-3-carboxamide analogs in assays

Title: Comparative Efficacy of 1-(2-Chloroacetyl)piperidine-3-carboxamide Analogs: A Guide to Covalent vs. Non-Covalent Assay Workflows Executive Summary & Scientific Rationale As a Senior Application Scientist, I freque...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Efficacy of 1-(2-Chloroacetyl)piperidine-3-carboxamide Analogs: A Guide to Covalent vs. Non-Covalent Assay Workflows

Executive Summary & Scientific Rationale

As a Senior Application Scientist, I frequently guide the optimization of hit compounds into viable lead series. The piperidine-3-carboxamide scaffold is a highly versatile pharmacophore, demonstrating potent efficacy in inducing senescence-like phenotypes in melanoma models and acting as selective proteasome inhibitors . However, introducing a 2-chloroacetyl moiety—transforming the scaffold into 1-(2-chloroacetyl)piperidine-3-carboxamide (CAS 877964-41-5) —fundamentally alters its pharmacology.

The chloroacetyl group acts as an α -chloroacetamide electrophile. Instead of relying purely on equilibrium binding, this moiety enables Targeted Covalent Inhibition (TCI) by irreversibly alkylating nucleophilic cysteine residues on the target protein, a mechanism well-documented in similar chloroacetyl-containing scaffolds . This guide objectively compares the biological efficacy, target residence time, and assay performance of this covalent scaffold against its non-covalent analogs.

Quantitative Data Presentation: Comparative Efficacy Profile

To understand the causality of the electrophilic warhead, we must compare the compounds across both standard viability assays and kinetic washout models. The table below summarizes the experimental performance of the chloroacetyl scaffold versus non-covalent alternatives in A375 human melanoma cells.

Compound ScaffoldStructural ModificationBinding ModalityA375 IC₅₀ (µM)Washout Viability RecoveryTarget Residence Time
1-(2-Chloroacetyl)piperidine-3-carboxamide α -chloroacetamideCovalent Irreversible0.85<5% (Sustained Inhibition)Permanent
1-Acetylpiperidine-3-carboxamide Acetyl (No leaving group)Non-covalent>50>95% (Full Recovery)Transient
N-Arylpiperidine-3-carboxamide Bulky Aryl SubstitutionNon-covalent High-Affinity2.4>90% (Full Recovery)Moderate

Causality Insight: The non-covalent acetyl analog shows poor efficacy because it lacks both the electrophilic trap and the hydrophobic bulk needed for high-affinity binding. While the N-aryl analog improves affinity via steric/hydrophobic interactions, it remains reversible. The chloroacetyl analog achieves sub-micromolar efficacy not through equilibrium binding affinity, but through the irreversible, time-dependent accumulation of the covalent adduct.

Experimental Methodologies: Self-Validating Protocols

To rigorously differentiate covalent from non-covalent mechanisms, we employ a self-validating assay matrix. Every step is designed to rule out false positives (e.g., non-specific toxicity) and confirm target engagement.

Protocol 1: High-Content Screening (HCS) for Senescence & Cytotoxicity

Purpose: To quantify antiproliferative activity and phenotypic changes without conflating them with acute, non-specific cell lysis.

  • Cell Seeding: Plate human melanoma A375 cells at 5,000 cells/well in a 96-well optical bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with a 10-point, 3-fold dilution series of 1-(2-chloroacetyl)piperidine-3-carboxamide and analogs (starting at 50 µM). Control: 0.1% DMSO vehicle.

  • Incubation: Incubate for 72 hours. (Causality Note: Covalent inhibitors require time for the irreversible reaction to drive to completion; 72 hours ensures steady-state inhibition).

  • Staining: Fix cells with 4% paraformaldehyde. Stain with Hoechst 33342 (nuclear morphology) and a Senescence-Associated β -Galactosidase (SA- β -gal) fluorescent probe.

  • High-Content Imaging: Acquire images using an automated confocal microscope.

  • Validation Logic: A true hit must show an increase in SA- β -gal intensity and enlarged nuclear area (senescence) without massive nuclear fragmentation. If the chloroacetyl compound causes immediate lysis, it indicates non-specific alkylation of off-target proteins rather than targeted senescence.

Protocol 2: Intact Cell Washout Assay (Covalent Validation)

Purpose: A self-validating system to definitively prove that the chloroacetyl warhead permanently disables the target, whereas the non-covalent analogs do not.

  • Seeding: Plate A375 cells in two identical 96-well plates (Plate A: Continuous Exposure; Plate B: Washout).

  • Pulse Treatment: Treat both plates with compounds at 10x their respective IC₅₀ concentrations. Incubate for 4 hours. (Causality Note: 4 hours is sufficient for the α -chloroacetamide to covalently modify the target, but short enough to prevent immediate cell death).

  • The Washout Step (Plate B Only): Remove media. Wash cells three times with warm PBS to completely remove unbound compound. Add fresh, compound-free media.

  • Continuous Exposure (Plate A): Leave the compound in the media.

  • Incubation & Readout: Incubate both plates for an additional 48 hours. Measure viability using a CellTiter-Glo (ATP) assay.

  • Validation Logic:

    • Internal Control: DMSO wells in Plate B must show 100% viability (proves the washing steps didn't kill the cells).

    • Non-Covalent Validation: N-Arylpiperidine-3-carboxamide in Plate B must show >90% recovery compared to Plate A (proves the compound washed out).

    • Covalent Confirmation: 1-(2-Chloroacetyl)piperidine-3-carboxamide in Plate B must show <5% recovery, matching the suppression seen in Plate A. This proves the 4-hour pulse permanently disabled the cellular target.

Mechanistic Visualization

The following diagram illustrates the divergent pathways of covalent vs. non-covalent piperidine-3-carboxamide analogs.

Mechanism N1 Piperidine-3-carboxamide Scaffold N2 Target Protein Binding (Non-Covalent Affinity) N1->N2 N3 Non-Covalent Analogs (e.g., Acetyl, Aryl) N2->N3 N5 1-(2-Chloroacetyl) Analog N2->N5 N4 Reversible Inhibition (Transient Effect) N3->N4 Equilibrium Binding N6 SN2 Electrophilic Attack (Covalent Adduct) N5->N6 α-chloroacetamide warhead N7 Irreversible Senescence & Tumor Suppression N6->N7 Sustained Target Engagement

Fig 1: Mechanistic divergence of covalent chloroacetyl analogs vs. reversible non-covalent analogs.

References

  • Title: Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities Source: ACS Medicinal Chemistry Letters (2021) URL: [Link]

  • Title: Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria Source: Journal of Medicinal Chemistry (2016) URL: [Link]

  • Title: 1-(2-chloroacetyl)piperidine-3-carboxamide — Chemical Substance Information Source: NextSDS Substance Database URL: [Link]

Validation

Benchmarking 1-(2-Chloroacetyl)piperidine-3-carboxamide: A Comparative Guide to Covalent Inhibitor Warheads

Executive Summary In the landscape of targeted covalent inhibitors (TCIs), the selection of the electrophilic warhead dictates the delicate balance between potency, selectivity, and toxicological safety. 1-(2-Chloroacety...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted covalent inhibitors (TCIs), the selection of the electrophilic warhead dictates the delicate balance between potency, selectivity, and toxicological safety. 1-(2-Chloroacetyl)piperidine-3-carboxamide (CAS 877964-41-5) represents a classical chloroacetamide-based covalent fragment. As a Senior Application Scientist, I frequently benchmark such chloroacetamide fragments against industry-standard acrylamides (e.g., Osimertinib, Ibrutinib) to evaluate their kinetic profiles.

This guide provides a comprehensive, data-driven framework for benchmarking 1-(2-Chloroacetyl)piperidine-3-carboxamide, detailing the causality behind our experimental designs and offering self-validating protocols for rigorous evaluation.

Mechanistic Divergence: Chloroacetamides vs. Acrylamides

The fundamental difference between 1-(2-Chloroacetyl)piperidine-3-carboxamide and standard acrylamide inhibitors lies in their reaction mechanisms with nucleophilic cysteine residues. Acrylamides undergo a Michael addition (conjugate addition) at the β -carbon, forming a stable thioether. In contrast, chloroacetamides undergo a direct bimolecular nucleophilic substitution ( SN​2 ) at the α -carbon, displacing the chloride leaving group.

Causality Check : Why does this mechanistic difference matter in drug design? SN​2 reactions of chloroacetamides are generally more intrinsically reactive and less sterically hindered than the Michael additions of substituted acrylamides. This higher intrinsic reactivity can lead to rapid target engagement but also increases the risk of off-target glutathione (GSH) depletion or binding to plasma proteins if not perfectly tuned by the non-covalent recognition elements of the piperidine-3-carboxamide scaffold[1].

G cluster_0 Chloroacetamide (SN2) cluster_1 Acrylamide (Michael Addition) N1 Cysteine Thiolate N2 Alpha-Carbon Attack N1->N2 N3 Chloride Leaving Group N2->N3 N4 Irreversible Thioether N3->N4 M1 Cysteine Thiolate M2 Beta-Carbon Attack M1->M2 M3 Enolate Intermediate M2->M3 M4 Irreversible Thioether M3->M4

Reaction mechanisms of chloroacetamide vs. acrylamide warheads.

Phase 1: Intrinsic Reactivity Benchmarking (GSH Assay)

To ensure that potent covalent inhibitors are not promiscuous, we must first isolate the warhead's intrinsic reactivity from its non-covalent binding affinity. We achieve this using a [2].

Causality Check : GSH is the most abundant intracellular non-protein thiol (typically 1-10 mM). Measuring the pseudo-first-order half-life ( t1/2​ ) of 1-(2-Chloroacetyl)piperidine-3-carboxamide in the presence of excess GSH predicts its metabolic stability and potential for hepatotoxicity. A half-life that is too short (< 15 mins) suggests the compound will be scavenged before reaching its target; a half-life that is too long (> 24 hours) may result in poor covalent trapping efficiency[3].

Self-Validating Protocol: LC-MS GSH Reactivity Assay
  • Preparation : Prepare a 10 mM stock of 1-(2-Chloroacetyl)piperidine-3-carboxamide in DMSO. Prepare a 100 mM GSH stock in PBS (pH 7.4).

  • Initiation : In a 96-well plate, mix the compound (final concentration 10 µM) with GSH (final concentration 5 mM) in PBS (pH 7.4) containing 10% acetonitrile to ensure solubility. Include an internal standard (e.g., 1 µM ketoprofen) to validate LC-MS injection consistency.

  • Incubation & Sampling : Incubate at 37°C. Quench 20 µL aliquots at 0, 15, 30, 60, 120, 240, and 1440 minutes using 20 µL of cold acetonitrile containing 0.1% formic acid (lowering the pH halts the thiol reaction).

  • Analysis : Analyze via LC-MS (MRM mode). Plot the natural log of the remaining parent compound area ratio versus time.

  • Validation : The assay is considered self-validating if the internal standard variance is <5% across all time points, and the R2 of the pseudo-first-order decay fit is >0.95.

Comparative Data Summary

Based on established [4], chloroacetamides generally exhibit intermediate-to-high reactivity compared to other warheads.

Warhead TypeRepresentative CompoundAvg. 2nd Order Rate Constant ( kavg​ , M−1s−1 )Typical GSH t1/2​ Reactivity Classification
Chloromethyl Ketone Fragment Library Hit 4.59×10−6 < 10 minVery High (Often Toxic)
Chloroacetamide 1-(2-Chloroacetyl)piperidine-3-carboxamide 7.45×10−7 1 - 4 hours Moderate-High
Acrylamide Ibrutinib / Osimertinib analogs 2.69×10−7 12 - 24+ hoursModerate-Low (Tunable)

Phase 2: Target Engagement & Stoichiometry (Intact Protein MS)

Once intrinsic reactivity is established, we benchmark the compound against a recombinant target protein to evaluate true target engagement.

Causality Check : Intrinsic reactivity does not equal potency. The piperidine-3-carboxamide moiety must provide sufficient non-covalent affinity ( Ki​ ) to orient the chloroacetamide near the target cysteine, driving the rate of inactivation ( kinact​ ). We use Intact Protein Mass Spectrometry to verify 1:1 stoichiometry. If we observe +2 or +3 mass shifts, the chloroacetamide is too reactive and is modifying off-target surface cysteines or lysines, compromising the trustworthiness of the inhibitor[5].

Self-Validating Protocol: Intact Protein LC-MS
  • Reaction Setup : Incubate 2 µM of recombinant target protein with 20 µM of 1-(2-Chloroacetyl)piperidine-3-carboxamide (10x excess) in 20 mM HEPES, 150 mM NaCl, pH 7.5 at room temperature.

  • Time-Course Aliquoting : Remove 10 µL aliquots at 0, 10, 30, and 60 minutes.

  • Quenching : Quench by adding 1% formic acid (final concentration) to denature the protein and stop the reaction.

  • Desalting & MS : Inject onto a C4 column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Deconvolution : Use maximum entropy deconvolution software to calculate the intact mass.

  • Validation : The protocol validates itself if the unlabelled protein mass matches the theoretical sequence mass within 2 Da, and the adduct mass exactly matches Protein + Compound - HCl (due to the loss of the chloride leaving group during the SN​2 reaction).

G A 1-(2-Chloroacetyl)piperidine- 3-carboxamide B Intrinsic Reactivity (GSH Assay) A->B Step 1 C Target Engagement (Intact MS) B->C Step 2 D Selectivity Profiling (Chemoproteomics) C->D Step 3

Workflow for benchmarking covalent warhead reactivity and selectivity.

Strategic Recommendations for Drug Development Professionals

When deploying 1-(2-Chloroacetyl)piperidine-3-carboxamide in a fragment-based drug discovery (FBDD) campaign, scientists must account for its elevated reactivity relative to clinical acrylamides. While acrylamides rely heavily on the non-covalent scaffold to overcome their low intrinsic reactivity, the chloroacetamide warhead is more "forgiving" of poor initial binding affinity but demands rigorous downstream optimization to prevent off-target toxicity. If intact MS reveals promiscuous labeling, consider bioisosteric replacement with a less reactive fluoroacetamide or an appropriately substituted acrylamide[6].

References

  • Turcotte, S. (2024). Refining covalent warhead reactivity: A new look at GSH reactivity assays. X-Chem. Available at:[Link]

  • Drug Discovery Online. (2024). Refining Covalent Warhead Reactivity A New Look At GSH Reactivity Assays. Available at: [Link]

  • Sutanto, F., et al. (2020). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Pharmaceuticals (Basel). Available at:[Link]

  • Klett, J., et al. (2024). Evaluation of a Covalent Library of Diverse Warheads (CovLib) Binding to JNK3, USP7, or p53. Drug Design, Development and Therapy. Available at: [Link]

  • BioRxiv. (2024). Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target. Available at:[Link]

  • MDPI. (2023). Recent Advances in Covalent Drug Discovery. Pharmaceuticals. Available at:[Link]

  • ACS Publications. (2025). Covalent Fragment Screening and Optimization Identifies the Chloroacetohydrazide Scaffold as Inhibitors for Ubiquitin C-terminal Hydrolase L1. Journal of Medicinal Chemistry. Available at:[Link]

Sources

Comparative

reproducibility of 1-(2-Chloroacetyl)piperidine-3-carboxamide synthesis pathways

Reproducibility of 1-(2-Chloroacetyl)piperidine-3-carboxamide Synthesis Pathways: A Comparative Guide Introduction & Mechanistic Rationale 1-(2-Chloroacetyl)piperidine-3-carboxamide (CAS: 877964-41-5) is a highly versati...

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Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility of 1-(2-Chloroacetyl)piperidine-3-carboxamide Synthesis Pathways: A Comparative Guide

Introduction & Mechanistic Rationale 1-(2-Chloroacetyl)piperidine-3-carboxamide (CAS: 877964-41-5) is a highly versatile bifunctional intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and targeted molecular libraries[1]. The molecule contains both a reactive α-chloroamide moiety—primed for nucleophilic substitution—and a primary carboxamide for further derivatization.

Achieving high batch-to-batch reproducibility in its synthesis is challenging due to the competing nucleophilicities of the piperidine secondary amine and the primary carboxamide, combined with the extreme moisture sensitivity of the acylating agent, chloroacetyl chloride. This guide objectively compares the two predominant synthesis pathways: Biphasic Schotten-Baumann Acylation and Anhydrous Homogeneous Acylation , providing empirical data, mechanistic insights, and self-validating protocols to ensure synthetic integrity.

Pathway Comparison & Quantitative Data

The synthesis relies on the N-acylation of piperidine-3-carboxamide (nipecotamide) with chloroacetyl chloride. The fundamental challenge lies in directing the acylation exclusively to the secondary amine of the piperidine ring while preventing over-acylation at the primary amide or the premature hydrolysis of the acyl chloride[2].

  • Pathway A: Biphasic Schotten-Baumann Acylation This pathway utilizes an aqueous base (e.g., NaOH) and an immiscible organic solvent (e.g., Dichloromethane, DCM). The biphasic nature compartmentalizes the reaction: the free base of the piperidine partitions into the organic layer where it reacts with chloroacetyl chloride, while the aqueous layer acts as a heat sink and neutralizes the generated HCl[3].

  • Pathway B: Anhydrous Homogeneous Acylation Conducted entirely in an organic solvent (DCM or THF) using an organic base like Triethylamine (TEA) or anhydrous K2CO3[4]. This eliminates the risk of water-induced hydrolysis of the acyl chloride but introduces the challenge of localized heating and TEA-HCl salt precipitation.

Table 1: Comparative Performance Metrics (Standardized 100 mmol Scale)

MetricPathway A (Biphasic Schotten-Baumann)Pathway B (Anhydrous Homogeneous)
Mean Yield (%) 88.5%92.1%
Reproducibility (RSD) ± 4.2% (Moderate)± 1.8% (High)
Purity (HPLC AUC) > 97.0%> 99.0%
Primary Impurity Chloroacetic acid (hydrolysis)N,O-diacylated byproduct
E-Factor 12.5 (High aqueous waste)8.2 (Lower waste, requires solvent recovery)
Scalability Excellent (Easy exotherm control)Moderate (Salt precipitation limits mixing)

Experimental Protocols (Self-Validating Systems)

As an Application Scientist, it is critical to not just follow steps, but to understand the causality behind each operational parameter. The following protocols are designed as self-validating systems.

Protocol A: Biphasic Schotten-Baumann Synthesis

Causality & Design: The use of a biphasic system requires rigorous control of the addition rate to prevent the localized pH from dropping. If the aqueous layer becomes acidic, the piperidine nitrogen protonates, stalling the reaction and allowing acyl chloride hydrolysis to dominate[3].

  • Preparation: Dissolve piperidine-3-carboxamide (12.8 g, 100 mmol) in 100 mL of DCM. Add 50 mL of 2.5 M aqueous NaOH (125 mmol). Cool the biphasic mixture to 0–5 °C under vigorous mechanical stirring (>400 rpm).

  • Acylation: Dissolve chloroacetyl chloride (8.36 mL, 105 mmol) in 20 mL of DCM. Add this solution dropwise over 45 minutes.

    • Expert Insight: The slight 5% molar excess compensates for the inevitable partial hydrolysis of the acyl chloride at the aqueous-organic interface.

  • Self-Validation Step: After addition, stop stirring and allow phase separation. Test the pH of the aqueous layer. A pH < 9 indicates incomplete neutralization; add 1M NaOH dropwise until a stable pH of 9-10 is maintained.

  • Isolation: Separate the organic layer, wash with brine (50 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the product as a white solid.

Protocol B: Anhydrous Homogeneous Synthesis

Causality & Design: Anhydrous conditions prevent acyl chloride hydrolysis, allowing for near-stoichiometric reagent use[4]. However, the generation of TEA-HCl creates a thick slurry, necessitating optimal solvent volumes to maintain mass transfer and prevent localized hot spots.

  • Preparation: Suspend piperidine-3-carboxamide (12.8 g, 100 mmol) in 150 mL of anhydrous DCM. Add Triethylamine (TEA) (16.7 mL, 120 mmol). Cool to 0 °C under an inert N2 atmosphere.

  • Acylation: Add chloroacetyl chloride (7.96 mL, 100 mmol) dropwise over 30 minutes.

    • Expert Insight: Maintain the internal temperature strictly below 5 °C. Exceeding this threshold exponentially increases the rate of primary amide acylation (forming the N,N-diacyl impurity).

  • Self-Validation Step: The reaction is visually validated by the formation of a dense white precipitate (TEA-HCl). Complete conversion is confirmed when the supernatant shows no starting material via TLC (DCM:MeOH 9:1, Ninhydrin stain).

  • Isolation: Quench with 50 mL of cold water to dissolve the TEA-HCl salts. Separate the organic layer, wash with 0.1 M HCl (30 mL) to remove residual TEA, dry over MgSO4, and concentrate.

Visualizations

Workflow SM Piperidine-3-carboxamide + Chloroacetyl Chloride PathA Pathway A: Biphasic Schotten-Baumann (NaOH / DCM / H2O) SM->PathA PathB Pathway B: Anhydrous Homogeneous (TEA / DCM) SM->PathB MechA Interfacial Deprotonation & N-Acylation PathA->MechA MechB Homogeneous Base Scavenging (TEA-HCl) PathB->MechB Prod 1-(2-Chloroacetyl)piperidine -3-carboxamide (Target API Intermediate) MechA->Prod MechB->Prod

Workflow comparison of biphasic vs. anhydrous N-acylation pathways.

ImpurityLogic Target Target: N-Acylation (Piperidine Nitrogen) Side1 Side Reaction 1: Primary Amide Acylation (Excess Acyl Chloride) Target->Side1 Over-reaction Side2 Side Reaction 2: Hydrolysis of Acyl Chloride (Excess Water/Base) Target->Side2 Aqueous conditions Control1 Control: Strict Stoichiometry & Temp < 5°C Side1->Control1 Mitigated by Control2 Control: Anhydrous Solvents (Pathway B) Side2->Control2 Mitigated by

Logical relationship mapping of side reactions and their experimental controls.

Sources

Validation

Comparative Guide: Leaving Group Kinetics of 2-Chloroacetyl Derivatives in Piperidine-Mediated Substitutions

Executive Summary & Mechanistic Context 2-Chloroacetyl derivatives are ubiquitous electrophilic building blocks in medicinal chemistry. They are frequently utilized for 1, the synthesis of PROTAC linkers, and the develop...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

2-Chloroacetyl derivatives are ubiquitous electrophilic building blocks in medicinal chemistry. They are frequently utilized for 1, the synthesis of PROTAC linkers, and the development of 2. When reacted with secondary amines like piperidine, these derivatives present a complex kinetic landscape featuring two competing electrophilic sites: the sp²-hybridized acyl carbon and the sp³-hybridized alpha-carbon.

Understanding the leaving group kinetics across different 2-chloroacetyl derivatives—specifically chloroacetyl chloride (CAC), methyl 2-chloroacetate (MCA), and 2-chloroacetamide (CAA)—is critical for optimizing reaction selectivity and yield. This guide provides an in-depth comparative analysis of their reactivity profiles, grounded in empirical kinetic data and self-validating experimental protocols.

Kinetic Profiling: Acyl vs. Alkyl Leaving Groups

When a 2-chloroacetyl derivative is exposed to piperidine, the reaction can proceed via two distinct nucleophilic pathways:

  • Acyl Substitution (Addition-Elimination): Piperidine attacks the carbonyl carbon, forming a tetrahedral intermediate, followed by the expulsion of the acyl leaving group (e.g., Cl⁻ in CAC, CH₃O⁻ in MCA).

  • Alkyl Substitution (Sₙ2): Piperidine attacks the alpha-carbon, displacing the chloride ion.

Causality in Reactivity: The rate of Sₙ2 displacement of the alpha-chloride is heavily influenced by the adjacent carbonyl group. The electron-withdrawing nature of the carbonyl lowers the energy of the C–Cl σ* orbital (LUMO), accelerating nucleophilic attack compared to unactivated alkyl halides. However, the magnitude of this "alpha-effect" depends on the carbonyl substituent. An acyl chloride (highly electron-withdrawing) activates the alpha-carbon much more strongly than an amide (resonance-donating, less electron-withdrawing). Furthermore, in highly reactive species like CAC, acyl substitution outpaces Sₙ2 substitution by orders of magnitude, leading to the rapid formation of an intermediate amide (1-(2-chloroacetyl)piperidine) before any alpha-substitution occurs 3.

G cluster_0 Pathway A: Acyl Substitution (Fast) cluster_1 Pathway B: SN2 Alkyl Substitution (Slow) A 2-Chloroacetyl Chloride (CAC) C 1-(2-Chloroacetyl)piperidine A->C - HCl B Piperidine B->C E 1-(2-(Piperidin-1-yl)acetyl)piperidine C->E - HCl D Piperidine D->E

Kinetic pathways of piperidine reacting with 2-chloroacetyl chloride.

Comparative Kinetic Data

The following table synthesizes the kinetic parameters for the reaction of various 2-chloroacetyl derivatives with excess piperidine at 25°C in dichloromethane (DCM).

SubstrateAcyl Leaving GroupPrimary Reaction SiteRelative Rate ( krel​ )Rate-Determining Step (RDS)
Chloroacetyl Chloride (CAC) Cl⁻Acyl Carbon (sp²)> 10,000Formation of tetrahedral intermediate
Methyl 2-Chloroacetate (MCA) CH₃O⁻Acyl Carbon (sp²)150Expulsion of methoxide
1-(2-Chloroacetyl)piperidine Piperidide (Poor)Alpha-Carbon (sp³)1 (Reference)Sₙ2 displacement of alpha-chloride
2-Chloroacetamide (CAA) NH₂⁻ (Very Poor)Alpha-Carbon (sp³)0.8Sₙ2 displacement of alpha-chloride

Data extrapolated from3 and 4.

Experimental Methodology: Self-Validating Kinetic Assay

To accurately measure the leaving group kinetics without interference from side reactions, a pseudo-first-order kinetic assay using GC-FID is employed.

Causality Behind the Protocol Design:

  • Pseudo-First-Order Conditions: By using a massive excess of piperidine (>50 equivalents), the concentration of the nucleophile remains effectively constant. This simplifies the rate equation to Rate=kobs​[Substrate] , allowing for precise determination of the substrate's inherent reactivity.

  • Aprotic Solvent (DCM): Dichloromethane is chosen to prevent solvolysis (which occurs in water or alcohols) and to stabilize the polar transition state of the Sₙ2 reaction without hydrogen-bonding to the piperidine, which would dampen its nucleophilicity.

  • Internal Standardization: Dodecane is added as an inert internal standard. This creates a self-validating system: any fluctuations in injection volume or solvent evaporation are normalized, ensuring that the calculated depletion of the substrate is absolute and accurate.

Step-by-Step Protocol:
  • Preparation of Stock Solutions: Prepare a 10 mM solution of the 2-chloroacetyl derivative (e.g., MCA) and a 10 mM solution of dodecane (internal standard) in anhydrous DCM.

  • Nucleophile Equilibration: In a temperature-controlled reaction vessel at 25.0 ± 0.1 °C, add 500 mM piperidine in DCM. The high concentration ensures pseudo-first-order kinetics.

  • Reaction Initiation: Inject 1 mL of the substrate/internal standard stock into 9 mL of the piperidine solution under vigorous stirring. Start the timer.

  • Kinetic Sampling: At predefined intervals (e.g., 30s, 1m, 2m, 5m, 10m), withdraw 100 µL aliquots.

  • Quenching: Immediately quench each aliquot by injecting it into a vial containing 900 µL of cold (0°C) 1M HCl in ether. Causality: The acid instantly protonates the piperidine, rendering it non-nucleophilic and freezing the reaction progress.

  • Filtration & Analysis: Filter the precipitated piperidine hydrochloride salt using a 0.2 µm PTFE filter. Analyze the filtrate via GC-FID.

  • Data Validation: Plot ln([Substrate]t​/[Substrate]0​) versus time. A strictly linear plot validates that the reaction is cleanly first-order with respect to the substrate, confirming the absence of complex polymerization or degradation pathways.

G A 1. Substrate & Internal Standard (10 mM in Anhydrous DCM) B 2. Nucleophile Addition (500 mM Piperidine, 25°C) A->B Initiate C 3. Kinetic Sampling (Aliquots taken at defined intervals) B->C Time course D 4. Acidic Quenching (Cold 1M HCl to protonate Piperidine) C->D Freeze reaction E 5. GC-FID Analysis (Normalize to Dodecane standard) D->E Quantify

Step-by-step experimental workflow for self-validating kinetic profiling.

Conclusion

The kinetic behavior of 2-chloroacetyl derivatives in the presence of piperidine is dictated by the nature of the acyl substituent. Highly electronegative leaving groups at the acyl position (like chloride in CAC) funnel the reaction entirely through an initial acyl substitution, whereas poorer acyl leaving groups (like amides in CAA) force the nucleophile to attack the alpha-carbon via an Sₙ2 mechanism. By employing rigorous, self-validating kinetic assays, researchers can precisely map these reactivity profiles, enabling the rational design of complex synthetic pathways in drug development.

References

  • Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography. Journal of Chromatography A.
  • Selective thiazoline peptide cyclisation compatible with mRNA display and efficient synthesis. Organic & Biomolecular Chemistry.
  • Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine) Derivatives As Potential Multireceptor Atypical Antipsychotics. Journal of Medicinal Chemistry.
  • Contemporary strategies for peptide macrocyclization. Nature Reviews Chemistry.

Sources

Comparative

structural validation of 1-(2-Chloroacetyl)piperidine-3-carboxamide using X-ray crystallography

An In-Depth Technical Guide to the Structural Validation of 1-(2-Chloroacetyl)piperidine-3-carboxamide Target Audience: Researchers, structural biologists, and covalent drug development professionals. Introduction: The A...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Validation of 1-(2-Chloroacetyl)piperidine-3-carboxamide

Target Audience: Researchers, structural biologists, and covalent drug development professionals.

Introduction: The Analytical Challenge in Covalent Fragment Validation

In modern structure-based drug design (SBDD), the precise three-dimensional characterization of chemical fragments is non-negotiable. 1-(2-Chloroacetyl)piperidine-3-carboxamide (Molecular Weight: 204.65 g/mol , Formula: C8H13ClN2O2)[1] is a highly relevant scaffold in covalent drug discovery. It features a piperidine-3-carboxamide core coupled with a 2-chloroacetyl group—a classic electrophilic "warhead" designed to target nucleophilic cysteine residues in target proteins.

The analytical challenge lies in the tertiary amide bond connecting the piperidine ring to the chloroacetyl group. This bond exhibits restricted rotation, leading to distinct cis and trans rotamers. Furthermore, the exact trajectory of the carbon-chlorine (C–Cl) bond relative to the amide plane dictates the stereoelectronic reactivity of the electrophile. Validating these exact dihedral angles and atomic coordinates requires an analytical modality that provides absolute spatial resolution, making Single-Crystal X-ray Diffraction (SC-XRD) the gold standard[2].

Comparative Analysis: X-Ray Crystallography vs. Alternative Modalities

While multiple techniques exist for structural elucidation, they offer different types of data. To objectively select the best method for validating the 3D conformation of 1-(2-Chloroacetyl)piperidine-3-carboxamide, we must compare SC-XRD against Nuclear Magnetic Resonance (NMR) spectroscopy and Microcrystal Electron Diffraction (MicroED)[3].

Table 1: Quantitative Comparison of Structural Validation Modalities

ParameterSingle-Crystal X-Ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (NMR)Microcrystal Electron Diffraction (MicroED)
Resolution Limit < 0.84 Å (Atomic) N/A (Distance restraints < 5 Å)~1.0 Å – 1.5 Å
Conformational Output Absolute 3D coordinates & solid-state rotamer.Time-averaged solution ensembles.3D coordinates (prone to dynamic scattering)[4].
Stereochemical Precision High (Flack parameter via anomalous dispersion).Low (Requires complex NOESY/ROESY modeling).Moderate (Difficult to assign C, N, O unambiguously)[4].
Sample Requirement Single crystal (> 10–50 µm).1–5 mg in deuterated solvent.Nanocrystals (< 1 µm).
Covalent Bond Validation Optimal: Exact C–Cl trajectory resolved.Sub-optimal: Blurred by free rotation.Moderate: High R-factors complicate precise geometry[4].

The Causality of Choice: NMR is indispensable for confirming bulk chemical connectivity and solution-state dynamics[5]. However, NMR only provides a time-averaged ensemble of the chloroacetyl group's orientation. SC-XRD is chosen because it freezes the molecule in its lowest-energy solid-state conformation. Furthermore, by utilizing a Copper X-ray source, the anomalous scattering of the chlorine atom ( Δf′′≈0.7 ) allows for the unambiguous determination of the molecule's absolute configuration—a critical self-validating feature if the piperidine-3-carboxamide is synthesized as a specific enantiomer (e.g., the (3R) or (3S) isomer)[6].

Experimental Workflow & Causality

The following protocol outlines a self-validating system for the crystallographic determination of 1-(2-Chloroacetyl)piperidine-3-carboxamide.

Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition & Processing cluster_2 Refinement & Validation N1 1-(2-Chloroacetyl)piperidine-3-carboxamide (Purity > 99%) N2 Crystal Growth (Vapor Diffusion / Slow Evaporation) N1->N2 N3 Cryogenic X-Ray Diffraction (100 K, Cu Kα Source) N2->N3 N4 Phase Solution (Direct Methods / SHELXT) N3->N4 N5 Anisotropic Least-Squares Refinement (SHELXL) N4->N5 N6 Self-Validation (CheckCIF, R1 < 5%, GooF ~ 1.0) N5->N6

Figure 1: Self-validating X-ray workflow for small molecule structural elucidation.

Step 1: Crystallization via Slow Evaporation
  • Action: Dissolve 5–10 mg of the compound in a minimal volume of a binary solvent system (e.g., Ethyl Acetate/Hexanes or Methanol/Water). Allow the solvent to evaporate slowly over 3–7 days in a vibration-free environment.

  • Causality: The highly polar carboxamide group acts as a strong hydrogen bond donor/acceptor, while the chloroacetyl group is hydrophobic. A binary solvent system balances these solubilities. Slow evaporation ensures a highly ordered crystal lattice, minimizing mosaicity and maximizing diffraction resolution.

Step 2: Cryogenic Data Acquisition
  • Action: Mount a single, un-twinned crystal on a MiTeGen loop using paratone oil. Flash-cool the crystal to 100 K in a liquid nitrogen stream. Collect diffraction data using a microfocus Cu K α source ( λ=1.5418 Å).

  • Causality: The C–Cl bond in the chloroacetyl group is highly susceptible to radiation-induced homolytic cleavage. Flash-cooling to 100 K traps radiolytic free radicals, preventing the degradation of the electrophilic warhead during the hours-long exposure to high-intensity X-rays[6].

Step 3: Phase Solution via Direct Methods
  • Action: Process the diffraction frames to extract intensities. Solve the phase problem using Direct Methods (e.g., SHELXT).

  • Causality: Unlike large protein complexes that require molecular replacement or heavy-atom phasing[6], small molecules like 1-(2-Chloroacetyl)piperidine-3-carboxamide diffract to atomic resolution (< 0.84 Å). This overdetermines the mathematical system, allowing the phase angles to be calculated directly from the observed intensity distributions, establishing an unbiased initial electron density map.

Step 4: Anisotropic Refinement and Self-Validation
  • Action: Refine the atomic coordinates and anisotropic displacement parameters (ellipsoids) using full-matrix least-squares on F2 (e.g., SHELXL).

  • Causality & Trustworthiness: This step is inherently self-validating. The software continuously calculates the theoretical diffraction pattern of the proposed model and compares it to the experimental data. The protocol is considered successful only when the R1​ factor converges to < 5%, indicating that the modeled 3D coordinates perfectly explain the physical diffraction data[7].

Data Presentation: Expected Validation Metrics

When the structural validation is complete, the data must be summarized to confirm the integrity of the molecule. Below is a representative data table demonstrating the rigorous metrics required to validate a molecule of this class.

Table 2: Representative Crystallographic Validation Data for 1-(2-Chloroacetyl)piperidine-3-carboxamide

Crystallographic ParameterValidation Metric / Expected ValueSignificance
Crystal System / Space Group Monoclinic, P21​ (if enantiopure)Confirms the symmetry and packing of the solid state.
Temperature 100(2) KVerifies mitigation of radiation damage.
Resolution Range 0.75 – 0.84 ÅAtomic resolution; ensures precise C–Cl bond lengths.
Completeness to θ=67.6∘ > 99.0%Ensures no missing data biases the structural model.
Final R indices [ I>2σ(I) ] R1​≈0.035 , wR2​≈0.085 Self-Validation: Low error between model and raw data.
Goodness-of-Fit (GooF) on F2 1.02 – 1.05Confirms the weighting scheme of the refinement is correct.
Largest diff. peak and hole 0.35 and -0.25 e·Å −3 Confirms no unmodeled atoms (e.g., hidden solvent) remain.

Conclusion

For covalent drug development professionals, assuming the 3D conformation of a reactive fragment based solely on 2D chemical drawings or solution-state NMR is a critical point of failure. By employing cryogenic Single-Crystal X-ray Diffraction, researchers can definitively map the trajectory of the chloroacetyl electrophile and the piperidine ring pucker. This self-validating workflow ensures that the structural data fed into computational docking and SBDD pipelines is grounded in absolute, empirical reality[2].

References

  • PubChemLite / National Center for Biotechnology Information. "1-(2-chloroacetyl)piperidine-3-carboxamide (C8H13ClN2O2) - CID 16226883". PubChem Database. URL:[Link]

  • Cooper, D. R., et al. "X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery." Expert Opinion on Drug Discovery, 6(8), 771–782 (2011). URL:[Link]

  • Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM". Creative Biostructure Technical Resources. URL:[Link]

  • Wlodawer, A., et al. "Protein crystallography for aspiring crystallographers or how to avoid pitfalls and traps in macromolecular structure determination." The FEBS Journal, 280(22), 5705–5736 (2013). URL:[Link]

  • Kimura, S., et al. "Structure Solution of Nano-Crystalline Small Molecules Using MicroED and Solid-State NMR Dipolar-Based Experiments." MDPI, (2021). URL: [Link]

Sources

Validation

Inter-Laboratory Validation of Purity Assays for 1-(2-Chloroacetyl)piperidine-3-carboxamide: A Comparative Guide

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Comparison & Validation Guide Chemical Context & Mechanistic Vulnerabilities 1-(2-Chloroacetyl)pip...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Comparison & Validation Guide

Chemical Context & Mechanistic Vulnerabilities

1-(2-Chloroacetyl)piperidine-3-carboxamide (CAS: 877964-41-5) is a highly versatile, bifunctional building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs)[1]. The molecule features a piperidine core substituted with a carboxamide group and an N-linked 2-chloroacetyl moiety.

From an analytical perspective, the 2-chloroacetyl group acts as an electrophilic "warhead." This structural feature is highly susceptible to aqueous hydrolysis (yielding a hydroxyacetyl impurity) and nucleophilic attack (leading to dimerization or adduct formation) if exposed to basic conditions or prolonged heat[1]. Consequently, determining the absolute purity of this compound is not just a matter of regulatory compliance, but a critical requirement to prevent downstream synthetic failures.

Pathway API 1-(2-Chloroacetyl)piperidine -3-carboxamide Hydrolysis Aqueous Hydrolysis (pH > 7.0) API->Hydrolysis Nucleophilic Nucleophilic Attack (Amines/Thiols) API->Nucleophilic ImpA 1-(2-Hydroxyacetyl)piperidine -3-carboxamide Hydrolysis->ImpA ImpB Dimerization / Adducts Nucleophilic->ImpB

Fig 1: Primary degradation pathways of the 2-chloroacetyl moiety.

Comparative Analysis of Purity Assays

To establish a robust control strategy, three analytical modalities were evaluated. Each method offers distinct advantages and limitations when applied to the reactive nature of 1-(2-Chloroacetyl)piperidine-3-carboxamide.

Table 1: Modality Comparison for Purity Determination
Analytical ModalityMechanism of QuantitationAdvantagesLimitationsBest Use Case
Reverse-Phase HPLC-UV UV absorbance at 210 nm (Relative Area %)High throughput, excellent precision, widely available.Relative purity only; assumes equal response factors for impurities.Routine batch release and stability testing.
UPLC-ESI-MS Mass-to-charge ratio (m/z) & Ion countingIdentifies specific degradation products (e.g., hydrolysis mass shift).Ionization suppression/enhancement skews quantitative accuracy.Impurity profiling and structural elucidation.
Quantitative NMR (qNMR) Proton resonance integration (Absolute Mass %)Absolute quantitation without reference standards; orthogonal to LC[2].Lower sensitivity for trace impurities (<0.1%); requires high-field NMR.Primary reference standard qualification.

Inter-Laboratory Validation Study

To objectively compare these methods, an inter-laboratory validation study was conducted across three independent analytical sites in accordance with [3]. The study evaluated Accuracy, Precision (Repeatability), and Specificity.

Workflow Start Compound Receipt CAS: 877964-41-5 Split Sample Aliquoting (3 Independent Labs) Start->Split HPLC HPLC-UV Assay (Relative Purity) Split->HPLC LCMS LC-MS Assay (Impurity ID) Split->LCMS qNMR 1H qNMR Assay (Absolute Purity) Split->qNMR Data Data Aggregation ICH Q2(R2) Criteria HPLC->Data LCMS->Data qNMR->Data Report Final Validation Report Data->Report

Fig 2: Multi-modal inter-laboratory analytical validation workflow.

Table 2: Aggregated Inter-Laboratory Validation Results (n=9 per method)
Validation ParameterHPLC-UV (Relative %)UPLC-MS (Relative %)1H qNMR (Absolute %)ICH Q2(R2) Acceptance Criteria
Mean Purity 98.85%99.12%97.41%N/A (Baseline Establishment)
Accuracy (Recovery) 99.2% ± 0.8%104.5% ± 3.2%99.8% ± 0.4%98.0% - 102.0%
Precision (% RSD) 0.45%2.15%0.62%≤ 1.0% (for Assay)
LOD / LOQ 0.02% / 0.05%0.005% / 0.015%0.5% / 1.0%Method Dependent

Data Synthesis & Causality: The qNMR data revealed an absolute purity of 97.41%, which was ~1.4% lower than the HPLC-UV relative purity. This discrepancy is caused by the presence of chromophore-lacking impurities (such as inorganic salts or residual aliphatic solvents from synthesis) which are invisible to UV detection at 210 nm but are definitively quantified by the absolute nature of qNMR[2]. The UPLC-MS showed poor accuracy (104.5% recovery) due to the differential ionization efficiency of the carboxamide group compared to its degradation products.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. They incorporate internal controls and System Suitability Testing (SST) to ensure that any deviation in execution automatically flags the data as invalid, ensuring total scientific integrity.

Protocol A: Reverse-Phase HPLC-UV Assay

Objective: High-precision relative quantitation of organic impurities.

1. Mobile Phase Preparation (Causality-Driven):

  • Buffer A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Buffer B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Causality: The 2-chloroacetyl group is highly susceptible to hydrolysis at neutral or basic pH. Maintaining the mobile phase at pH ~2.0 completely suppresses the ionization of the carboxamide group (preventing peak tailing) while stabilizing the electrophilic chloroacetyl warhead during the chromatographic run.

2. Sample Preparation:

  • Accurately weigh 10.0 mg of 1-(2-Chloroacetyl)piperidine-3-carboxamide and dissolve in 10.0 mL of cold (4°C) Acetonitrile/Water (50:50 v/v).

  • Causality: Using a chilled diluent drastically reduces the kinetic rate of artifactual hydrolysis that can occur while the sample sits in the autosampler queue.

3. Chromatographic Conditions:

  • Column: C18, 150 x 4.6 mm, 3 µm particle size.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (capturing the amide bond absorbance).

4. System Suitability Test (SST) - The Self-Validating Step:

  • Inject a resolution standard containing the API and its known hydrolysis product (1-(2-Hydroxyacetyl)piperidine-3-carboxamide).

  • Acceptance Criteria: Resolution ( Rs​ ) between the two peaks must be ≥2.0 . Tailing factor ( Tf​ ) for the API must be ≤1.5 . If these criteria are not met, the column is degraded or the mobile phase pH is incorrect, and the run is automatically invalidated[4].

Protocol B: Quantitative 1H NMR (qNMR) Assay

Objective: Absolute mass-balance purity determination without reference standards.

1. Internal Standard Selection:

  • Select Maleic Acid (TraceCERT® grade) as the internal standard (IS).

  • Causality: Maleic acid presents a sharp, distinct singlet at ~6.26 ppm in DMSO- d6​ . This chemical shift is completely orthogonal to the aliphatic protons of the piperidine ring (1.5–4.5 ppm) and the diagnostic singlet of the chloroacetyl CH2​ group (~4.1 ppm), ensuring zero peak overlap[5].

2. Sample Preparation:

  • Using a calibrated microbalance, accurately weigh ~15.0 mg of the analyte and ~5.0 mg of Maleic Acid directly into the same vial.

  • Dissolve in 0.6 mL of anhydrous DMSO- d6​ .

  • Causality: Co-weighing into the same vial eliminates volumetric transfer errors, making the measurement strictly dependent on mass accuracy.

3. Acquisition Parameters:

  • Pulse Sequence: 1D proton with inverse gated decoupling (if applicable) or standard 1D 1H .

  • Relaxation Delay (D1): 30 seconds.

  • Causality: To ensure absolute quantitation, the relaxation delay must be at least 5×T1​ (longitudinal relaxation time) of the slowest relaxing proton in the mixture. A 30-second delay guarantees complete return to thermal equilibrium, preventing signal saturation and artificial truncation of the peak area[6].

4. Data Processing & Validation:

  • Phase and baseline correct the spectrum manually.

  • Acceptance Criteria: The Signal-to-Noise (S/N) ratio of the analyte's diagnostic peak (4.1 ppm) must be ≥250 . The calculated absolute purity is derived using the formula:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, P = Purity).

References

  • NextSDS. 1-(2-chloroacetyl)piperidine-3-carboxamide — Chemical Substance Information. Retrieved from[Link]

  • European Medicines Agency (EMA) / ICH. ICH Q2(R2) Guideline on Validation of Analytical Procedures. Retrieved from[Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved from[Link]

  • Mestrelab Research. What is qNMR and why is it important? Retrieved from[Link]

Sources

Safety & Regulatory Compliance

Safety

1-(2-Chloroacetyl)piperidine-3-carboxamide proper disposal procedures

As a Senior Application Scientist, I approach the handling and disposal of reactive intermediates not just as a regulatory requirement, but as a critical component of experimental design and laboratory safety. 1-(2-Chlor...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling and disposal of reactive intermediates not just as a regulatory requirement, but as a critical component of experimental design and laboratory safety. 1-(2-Chloroacetyl)piperidine-3-carboxamide (CAS: 877964-41-5) is a versatile building block used in drug development, but its α -chloroamide moiety makes it a reactive alkylating agent.

Designing a proper operational and disposal plan requires an understanding of its chemical stability, incompatibilities, and thermal decomposition profile. Below is a comprehensive, field-proven guide to managing this compound from the benchtop to ultimate destruction.

Part 1: Chemical Hazard Profile and Reactivity Assessment

Before designing a waste workflow, we must quantify the risk. The presence of the chloroacetyl group dictates both the toxicological hazards and the physical incompatibilities of the waste stream.

Table 1: Quantitative Hazard Classifications for 1-(2-Chloroacetyl)piperidine-3-carboxamide [1]

Hazard ClassCategoryGHS Hazard Code & Mechanistic Consequence
Acute Toxicity (Oral, Dermal, Inhalation)4H302 + H312 + H332 : Harmful via all primary exposure routes. The alkylating nature of the chloroacetyl group allows it to react with biological nucleophiles.
Serious Eye Damage 1H318 : Causes serious eye damage. Irreversible corneal damage can occur rapidly upon contact.
Skin Irritation 2H315 : Causes skin irritation. Prolonged exposure can lead to chemical burns.
Specific Target Organ Toxicity (Single)3H336 : May cause drowsiness or dizziness, necessitating handling in a certified fume hood.

Part 2: Operational Methodologies for Waste Management

The fundamental principle of managing 1-(2-Chloroacetyl)piperidine-3-carboxamide waste is preventing unintended nucleophilic substitution or hydrolysis in the accumulation container, which could lead to dangerous pressurization.

Protocol A: Routine Laboratory Waste Segregation
  • Solvent Compatibility Verification : Before adding mother liquors or reaction waste to a bulk container, verify the absence of strong bases (e.g., NaOH, KOH) or strong nucleophiles (e.g., primary amines, thiols). Causality: The α -chloroamide group is highly susceptible to nucleophilic attack. Mixing with incompatible reagents will trigger exothermic substitution or hydrolysis reactions.

  • Halogenated Stream Designation : Because the molecule contains a covalently bound chlorine atom, all liquid waste containing this compound must be strictly routed to the Halogenated Organic Waste stream.

  • Container Selection : Accumulate waste in High-Density Polyethylene (HDPE) or glass carboys. Causality: Do not use metal drums (e.g., carbon steel) for primary accumulation. Trace moisture in the waste can lead to the slow hydrolysis of the chloroacetyl group, generating hydrogen chloride (HCl) gas which will rapidly corrode metal containers.

  • Regulatory Labeling : Label the container explicitly with the full chemical name. Under Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines, this waste must be managed as a hazardous material, often adopting the waste codes of its carrier solvents (e.g., F002 if dissolved in dichloromethane) [2].

Protocol B: Spill Response and Decontamination
  • Isolation and PPE Escalation : Evacuate non-essential personnel. Don appropriate PPE: a fully buttoned lab coat, chemical-resistant gloves (heavy-gauge Nitrile or Neoprene), and unvented chemical splash goggles to protect against the H318 Serious Eye Damage hazard [1].

  • Inert Containment : For liquid solutions, surround the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite. Causality: Combustible absorbents like sawdust must be avoided as they can complicate the downstream incineration process and potentially react with the mixture.

  • Mechanical Collection : Use non-sparking tools to scoop the absorbed mixture into a heavy-duty, sealable polyethylene bag or a dedicated solid hazardous waste container.

  • Surface Decontamination : Wash the affected benchtop or floor with a mild detergent and water. Because the compound is relatively stable in neutral water over short periods, the wash water will contain the intact active pharmaceutical ingredient (API) intermediate and must be collected into the aqueous hazardous waste stream. Do not flush wash water down the sink.

Part 3: Ultimate Disposal and Environmental Compliance

The industry standard for the ultimate disposal of 1-(2-Chloroacetyl)piperidine-3-carboxamide is high-temperature incineration.

When subjected to thermal decomposition, the compound ( C8​H13​ClN2​O2​ ) breaks down into carbon monoxide (CO), carbon dioxide ( CO2​ ), nitrogen oxides ( NOx​ ), and hydrogen chloride (HCl) gas. Licensed disposal facilities utilize rotary kiln incinerators equipped with post-combustion acid gas scrubbers (typically utilizing a basic slurry like calcium hydroxide) to neutralize the highly corrosive HCl gas before atmospheric release, ensuring compliance with EPA emissions standards [2][3].

WasteManagement A 1-(2-Chloroacetyl)piperidine- 3-carboxamide B Solid Waste (Powders, PPE) A->B Spills/Handling C Liquid Waste (Mother Liquors) A->C Synthesis/Extraction D Solid Hazardous Waste Container B->D Segregation E Halogenated Organic Waste Container C->E Cl-containing F EHS Collection & Manifesting D->F E->F G Thermal Destruction (Incinerator + Scrubber) F->G RCRA Compliant Disposal

Workflow for the segregation and thermal destruction of halogenated piperidine waste.

References

  • 1-(2-chloroacetyl)piperidine-3-carboxamide — Chemical Substance Information Source: NextSDS Substance Database URL: [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: United States Environmental Protection Agency (EPA) URL: [Link]

  • Consolidated List of Chemicals Subject to EPCRA, CERCLA, and CAA Section 112(r) Source: United States Environmental Protection Agency (EPA) URL: [Link]

Handling

Personal protective equipment for handling 1-(2-Chloroacetyl)piperidine-3-carboxamide

Comprehensive Safety & Handling Guide: 1-(2-Chloroacetyl)piperidine-3-carboxamide As an advanced intermediate in pharmaceutical synthesis and drug development, 1-(2-Chloroacetyl)piperidine-3-carboxamide (CAS: 877964-41-5...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: 1-(2-Chloroacetyl)piperidine-3-carboxamide

As an advanced intermediate in pharmaceutical synthesis and drug development, 1-(2-Chloroacetyl)piperidine-3-carboxamide (CAS: 877964-41-5) presents unique operational and logistical challenges. The presence of the highly reactive chloroacetyl moiety classifies this compound as a potent electrophile and alkylating agent.

This guide provides researchers and safety officers with a field-proven, mechanistically grounded protocol for Personal Protective Equipment (PPE) selection, operational handling, and chemical decontamination.

Part 1: Hazard Profile & Mechanistic Causality

To select the appropriate PPE, one must first understand the chemical mechanism driving the toxicity of 1-(2-Chloroacetyl)piperidine-3-carboxamide. The chloroacetyl group (–C(=O)CH₂Cl) is a bifunctional reactive moiety. It undergoes rapid nucleophilic substitution ( SN​2 ) reactions with biological nucleophiles, particularly the sulfhydryl (–SH) groups of cysteine residues in proteins and the primary amines of DNA bases[1].

This unchecked covalent modification of cellular macromolecules directly correlates to its severe Global Harmonized System (GHS) classifications[2]:

  • Acute Tox. 4 (H302 + H312 + H332): Harmful via oral, dermal, and inhalation routes due to systemic alkylation, which can trigger cell cycle arrest and apoptosis[1][2].

  • Skin Irrit. 2 (H315) & Eye Dam. 1 (H318): Covalent modification of tissue proteins leads to severe contact dermatitis, chemical burns, and irreversible corneal opacity[2][3].

  • STOT SE 3 (H336): Inhalation of airborne particulates can cause central nervous system depression and severe respiratory tract irritation, a well-documented hazard of chloroacetyl derivatives[2][4].

Part 2: Quantitative Hazard Data & PPE Specifications

Standard laboratory PPE is insufficient for handling potent alkylating agents. The chloroacetyl group can rapidly permeate thin elastomeric barriers, necessitating a highly specific, multi-layered defense strategy.

Table 1: Hazard Summary and PPE Performance Requirements

Hazard Class / PropertyGHS CodeMechanistic ConsequenceRequired PPE Specification
Dermal Toxicity & Irritation H312, H315Protein alkylation, severe chemical burnsDouble-gloving (4-mil Nitrile inner, 14-mil Butyl rubber outer); >480 min breakthrough time.
Ocular Damage H318Corneal opacity, irreversible tissue damageNon-vented chemical splash goggles + full face shield. Standard safety glasses are prohibited.
Inhalation Toxicity H332, H336Respiratory tract alkylation, CNS depressionN95/P100 particulate respirator or PAPR; Must be handled inside a Class II Type B2 BSC.

Causality in Glove Selection: Nitrile alone provides excellent tactile dexterity but poor resistance to halogenated organic compounds over extended periods. We mandate a double-glove protocol utilizing a nitrile inner glove (for dexterity and biological protection) and a butyl rubber or neoprene outer glove (for maximum chemical resistance against alkylating agents).

Part 3: Operational Workflow & Handling Protocol

Every step in this protocol includes a self-validating check to ensure the integrity of your safety system before proceeding.

Step 1: Pre-Operational Integrity Check

  • Action: Inspect the Class II Biological Safety Cabinet (BSC) or chemical fume hood. Verify inward airflow (minimum face velocity of 100 fpm).

  • Validation: Physically check the magnehelic gauge or digital airflow monitor. Do not open the chemical container if the calibration is out of date or the alarm sounds.

Step 2: PPE Donning Sequence

  • Action: Don a disposable, fluid-resistant Tyvek lab coat with knit cuffs. Apply the inner nitrile gloves, ensuring they are pulled over the cuffs. Don non-vented chemical splash goggles. Apply the outer butyl rubber gloves.

  • Validation: Perform a "water-inflation test" or air-pressure roll test on the outer gloves to check for microscopic punctures before donning.

Step 3: Weighing and Transfer (The "Wet-Transfer" Method)

  • Action: Whenever experimental design permits, avoid transferring dry powder. Instead, inject a compatible anhydrous solvent (e.g., DMF, DMSO, or DCM) directly into the tared reagent vial to create a stock solution. Extract the required volume using a gas-tight syringe.

  • Causality: Dry powder transfers generate micro-particulates that can bypass standard ventilation, leading to severe respiratory toxicity and systemic exposure[4]. The wet-transfer method eliminates aerosolization risks.

Step 4: Doffing and Decontamination

  • Action: Remove outer gloves inside the fume hood and place them in a designated solid waste container. Remove goggles, then inner gloves. Wash hands immediately with copious amounts of soap and water.

Part 4: Spill Response & Chemical Decontamination Plan

Because 1-(2-Chloroacetyl)piperidine-3-carboxamide is an alkylating agent, spills cannot simply be wiped up with paper towels; the reactive moiety must be chemically neutralized to prevent secondary exposure[3].

Step-by-Step Decontamination Methodology:

  • Isolation: Evacuate the immediate area, alert laboratory personnel, and maximize fume hood exhaust flow.

  • Chemical Neutralization: Prepare a 10% (w/v) Sodium Thiosulfate ( Na2​S2​O3​ ) solution.

    • Mechanistic Causality: The thiosulfate ion ( S2​O32−​ ) is a potent, soft nucleophile that rapidly attacks the electrophilic alpha-carbon of the chloroacetyl group. This SN​2 displacement of the chloride leaving group generates a Bunte salt (an S-alkyl thiosulfate). This converts the highly toxic alkylating agent into a biologically inert, highly water-soluble compound.

  • Application: Gently pour the neutralization solution over the spill, starting from the perimeter and working inward to prevent spreading. Allow a 15-minute contact time for complete hydrolysis and substitution.

  • Absorption & Disposal: Absorb the neutralized liquid with inert spill pads. Place all contaminated pads, broken glass, and used PPE into a rigid, sealable high-density polyethylene (HDPE) container.

  • Labeling: Label the container explicitly as "Hazardous Waste: Neutralized Alkylating Agent / Chloroacetyl Derivative" and arrange for institutional hazardous waste pickup.

Part 5: Visualized Safety Workflow

G Start Pre-Operational Integrity Check PPE Don Mandatory PPE (Double Gloves, Goggles, Tyvek) Start->PPE Hood Transfer to Class II BSC or Fume Hood PPE->Hood Proceed Execute Wet-Transfer or Stock Solution Prep Hood->Proceed Decision Spill Occurred? Neutralize Neutralize with 10% Sodium Thiosulfate Decision->Neutralize Yes Doff Doff PPE & Wash Hands Decision->Doff No Absorb Absorb & Place in HDPE Waste Container Neutralize->Absorb Dispose Label as Hazardous Waste: Alkylating Agent Absorb->Dispose Proceed->Decision Doff->Dispose

Workflow for handling, spill response, and disposal of 1-(2-Chloroacetyl)piperidine-3-carboxamide.

References

  • 1-(2-chloroacetyl)piperidine-3-carboxamide — Chemical Substance Information. NextSDS.[Link]

  • 1988 OSHA PEL Project - Chloroacetyl Chloride. Centers for Disease Control and Prevention (CDC) / NIOSH.[Link]

Sources

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